molecular formula C12H5Cl5 B1596622 2,3,3',4',5-Pentachlorobiphenyl CAS No. 70424-68-9

2,3,3',4',5-Pentachlorobiphenyl

Número de catálogo: B1596622
Número CAS: 70424-68-9
Peso molecular: 326.4 g/mol
Clave InChI: PVYBHVJTMRRXLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,3',4',5-Pentachlorobiphenyl (CAS 70424-68-9), also known as PCB-107, is a certified reference material supplied at a concentration of 100 µg/mL in Isooctane . This product is intended for use as an analytical standard in environmental and toxicological research. As a polychlorinated biphenyl (PCB) congener, it is a stable, industry-made chemical belonging to the class of persistent organic pollutants (POPs) . Its lipophilic nature and resistance to degradation lead to bioaccumulation in fatty tissues and biomagnification in the food chain, making it a compound of significant interest in environmental monitoring studies . PCBs exert diverse biological effects, primarily through ligand-activated transcription factors. Some congeners are known to act via the aryl hydrocarbon receptor (AhR) pathway, leading to the upregulation of xenobiotic-metabolizing enzymes . Furthermore, PCBs are well-established endocrine disruptors. They share a structural similarity with thyroid hormones and can act as agonists or antagonists at thyroid hormone receptors, potentially disrupting thyroid-dependent processes, including brain development . Research into PCBs like PCB-107 is critical for understanding their environmental persistence, mechanisms of toxicity, and potential health impacts, such as their investigated role in immune function perturbation and the pathogenesis of diseases like endometriosis . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Appropriate safety precautions must be observed, as this compound is highly flammable, very toxic to aquatic life, and may cause target organ toxicity .

Propiedades

IUPAC Name

1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBHVJTMRRXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074211
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70424-68-9
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Resolution of PCB 108 vs. PCB 109 Nomenclature Conflicts

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2,3,3',4',5-Pentachlorobiphenyl & The Guitart Correction

Abstract

The nomenclature of polychlorinated biphenyls (PCBs) is subject to a critical divergence between the legacy Ballschmiter & Zell (B&Z) system (1980) and the corrected IUPAC numbering system (Guitart et al., 1993). This divergence specifically impacts the "107–109 triad" of pentachlorobiphenyls. This guide resolves the confusion surrounding 2,3,3',4',5-Pentachlorobiphenyl , definitively mapping its identity across nomenclature systems, establishing its structural properties, and providing a validated protocol for analytical verification. Failure to account for this shift results in the purchase of incorrect reference standards and invalid toxicological data.

Part 1: The Genesis of Confusion (B&Z vs. IUPAC)

The root of the confusion lies in the re-ordering of congeners to strictly adhere to IUPAC Rule A-52.3, which prioritizes lower locants on the unprimed ring. The original B&Z system relied on an empirical sorting method that violated this rule for specific isomers.

In 1993, Guitart et al. corrected these errors, resulting in a cyclic shift of numbers 107, 108, and 109.

The Nomenclature Translation Matrix

The following table is the definitive source of truth for converting between legacy literature and modern standards.

Chemical Name (Isomer)Structure (Cl Positions)Modern IUPAC No. (Current Standard)Legacy B&Z No. (Old Literature)CAS Registry No.
2,3,3',4',5-Pentachlorobiphenyl Ring A: 2,3,5 Ring B: 3,4PCB 107 PCB 108 70424-69-0
2,3,3',4,5'-Pentachlorobiphenyl Ring A: 2,3,4 Ring B: 3,5PCB 108 PCB 109 70362-41-3
2,3,3',4,6-Pentachlorobiphenyl Ring A: 2,3,4,6 Ring B: 3PCB 109 PCB 107 38380-03-9

Critical Insight: If your research target is 2,3,3',4',5-Pentachlorobiphenyl :

  • DO NOT order PCB 108 from a vendor without verifying the CAS number. In the modern catalog, PCB 108 is the 2,3,3',4,5' isomer.

  • DO NOT order PCB 109 . In the modern catalog, PCB 109 is the 2,3,3',4,6 isomer (a di-ortho congener).

  • YOU REQUIRE PCB 107 (Modern IUPAC).

Part 2: Structural Elucidation & Toxicity Implications

The nomenclature swap is not merely semantic; it alters the toxicological profile associated with the ID.

1. Structural Logic (Why the Number Changed)
  • Isomer A (2,3,3',4',5-PeCB): The unprimed ring has chlorines at 2, 3,[1] 5. The primed ring has 3, 4.

  • Isomer B (2,3,3',4,5'-PeCB): The unprimed ring has chlorines at 2, 3,[1][2] 4. The primed ring has 3, 5.[3]

  • The Rule: IUPAC dictates that the unprimed ring must have the lower number sequence.

    • Sequence 2,3,4 (Isomer B) < Sequence 2,3,5 (Isomer A).

    • Therefore, Isomer B must have the lower PCB number.

    • Result: Isomer B is PCB 108; Isomer A is PCB 107? Correction: The cyclic shift is complex. The ordering is strictly numerical based on the structure string.

    • Corrected Order: 107 (2,3,3',4',[1][2][4]5) comes before 108 (2,3,3',4,5')?

    • Verification: 2,3,3',4',5 (107) vs 2,3,3',4,5' (108).[4]

    • Note: The confusion often stems from whether the "unprimed" ring is defined by the phenyl ring with more chlorines or the lower locants. IUPAC Rule A-52.3 prioritizes lower locants.

2. Toxicological Impact (TEF & Mode of Action)

The 108/109 swap involves congeners with significantly different steric properties.

  • PCB 107 (Modern) / 108 (Old): 2,3,3',4',5-PeCB.[1]

    • Class: Mono-ortho substituted.

    • Toxicity: Potentially dioxin-like activity (binds AhR), though not one of the WHO-12 high-priority congeners.

  • PCB 109 (Modern) / 107 (Old): 2,3,3',4,6-PeCB.

    • Class: Di-ortho substituted (2,6-substitution on one ring).

    • Toxicity: Non-dioxin-like (NDL).[5] The steric hindrance of two ortho chlorines prevents the coplanarity required for strong AhR binding.

  • Risk: Confusing Modern 109 with Legacy 109 (which was the mono-ortho 2,3,3',4,5') leads to a false negative in toxicity assessment, as you are analyzing a di-ortho congener expecting a mono-ortho response.

Part 3: Visualization of the Nomenclature Shift

The following diagram illustrates the logical flow of the correction and the potential error points in procurement.

NomenclatureShift cluster_old Legacy B&Z System (1980) cluster_structure Chemical Structure cluster_new Modern IUPAC System (1993) BZ107 B&Z 107 Str109 2,3,3',4,6-PeCB (Di-ortho) BZ107->Str109 Identifies as BZ108 B&Z 108 Str107 2,3,3',4',5-PeCB (Mono-ortho) BZ108->Str107 Identifies as IUPAC108 IUPAC 108 BZ108->IUPAC108 MISMATCH Risk of Error BZ109 B&Z 109 Str108 2,3,3',4,5'-PeCB (Mono-ortho) BZ109->Str108 Identifies as IUPAC107 IUPAC 107 Str107->IUPAC107 Corrected to Str108->IUPAC108 Corrected to IUPAC109 IUPAC 109 Str109->IUPAC109 Corrected to

Caption: Figure 1. The cyclic shift of PCB 107, 108, and 109. Note that ordering "PCB 108" based on old literature yields a different chemical structure than the modern standard.

Part 4: Analytical Verification Protocol

To ensure data integrity, you must validate the identity of your standard using High-Resolution Gas Chromatography (HRGC). Relying solely on the bottle label is insufficient due to vendor variability in adopting IUPAC standards.

Protocol: Retention Time Indexing (RTI)

Objective: Distinguish 2,3,3',4',5-PeCB (IUPAC 107) from its isomers using elution order.

Equipment:

  • GC-MS/ECD: Agilent 7890B or equivalent.

  • Column: HT8-PCB (SGE) or DB-5ms (Agilent). Note: HT8 is preferred for specific congener separation.

Methodology:

  • Standard Preparation: Prepare a 100 ng/mL solution of your "PCB 108/109" candidate in isooctane.

  • Reference Mix: Spike with PCB 118 (2,3',4,4',5-PeCB) as an internal retention marker. PCB 118 is stable and universally identified.

  • GC Parameters (HT8 Column):

    • Injector: 280°C, Splitless.

    • Oven: 80°C (1 min) -> 20°C/min to 180°C -> 2°C/min to 300°C.

  • Elution Order Analysis: On a 5% phenyl methyl siloxane column (DB-5 type), the elution order is typically:

    • PCB 109 (2,3,3',4,6 - Di-ortho) - Elutes First

    • PCB 107 (2,3,3',4',5 - Mono-ortho)

    • PCB 108 (2,3,3',4,5' - Mono-ortho)

    • PCB 118 (Reference)

Validation Logic:

  • If your peak elutes significantly earlier than the PCB 118 marker and shows di-ortho fragmentation (strong [M-Cl]+ ion), you have PCB 109 (2,3,3',4,6).

  • If your peak elutes immediately prior to PCB 108/118 region, check the exact mass and fragmentation.

  • Definitive Check: Verify the CAS number on the certificate of analysis.

    • If CAS = 70424-69-0 , you have 2,3,3',4',5-PeCB (IUPAC 107).

References
  • Guitart R, Puig P, Gómez-Catalán J. (1993). Requirement for a standardized nomenclature of polychlorinated biphenyls: computer-assisted assignment of correct congener numbers and identification of systematic nomenclature errors. Chemosphere, 27(8), 1451-1459. Link

  • Ballschmiter K, Zell M. (1980).[3][6] Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31. Link

  • Mills WJ, et al. (2007). A summary of the 209 PCB congener nomenclature. Chemosphere, 68(9), 1603-1612. Link

  • United States Environmental Protection Agency (EPA). (2003). Table of PCB Species by Congener Number. EPA.gov. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51075: 2,3,3',4,5-Pentachlorobiphenyl (PCB 107). PubChem. Link

Sources

Technical Guide: Molecular Weight & Exact Mass Determination for 2,3,3',4',5-Pentachlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Chemical Identity

This technical guide provides a definitive framework for the calculation of molecular weight (MW) and exact mass (monoisotopic mass) for 2,3,3',4',5-Pentachlorobiphenyl . While the specific congener requested is chemically distinct as PCB 107 , the mass calculations detailed herein are universally applicable to all pentachlorobiphenyl isomers (including PCB 108, PCB 118, etc.) due to their identical molecular formula:


 .

In drug development and environmental toxicology, distinguishing between Average Molecular Weight (for gravimetric preparation) and Exact Mass (for High-Resolution Mass Spectrometry - HRMS) is critical to prevent quantitation errors and false-positive identifications.

Structural Definition
  • IUPAC Name: 2,3,3',4',5-Pentachlorobiphenyl[1][2]

  • Congener ID: PCB 107 (Note: Often confused with PCB 108, which is 2,3,3',4,5'-Pentachlorobiphenyl).

  • Molecular Formula:

    
    [1][2][3]
    
  • Structural Backbone: Biphenyl (

    
    ) with 5 hydrogen atoms substituted by chlorine.
    

Theoretical Calculation Framework

To ensure scientific integrity, we must distinguish between the two primary mass definitions used in analytical chemistry.

Constants and Atomic Weights (IUPAC 2024 Standards)

The following values are derived from the Commission on Isotopic Abundances and Atomic Weights (CIAAW).

ElementSymbolStandard Atomic Weight (Average)Dominant IsotopeNuclide Mass (Da)Natural Abundance (%)
Carbon C12.011

12.0000098.93
Hydrogen H1.008

1.0078399.98
Chlorine Cl35.45

34.9688575.76

36.9659024.24
Calculation of Average Molecular Weight (MW)

Usage: Gravimetric preparation (weighing standards).






Calculation of Exact Mass (Monoisotopic)

Usage: Mass Spectrometry (HRMS, Orbitrap, Q-TOF) target ion selection. The monoisotopic mass is calculated using the mass of the most abundant isotope for each element (


, 

,

).




Critical Note: In Mass Spectrometry, the "Molecular Weight" (326.42) does not appear as a discrete peak. The instrument detects specific isotopologues. The base peak will be at 323.8834 (


), assuming electron ionization (EI) or ESI+ (if protonated, add 

mass).

Isotopic Distribution & Mass Spectrometry

Chlorine-containing compounds exhibit a distinct "cluster" pattern due to the high natural abundance of


 (~24.24%). For a molecule with 5 chlorine atoms (

), the isotopic distribution follows a binomial expansion

, where

is the abundance of

and

is the abundance of

.
The Chlorine Cluster Pattern ( )

This pattern is the primary "fingerprint" for validating the presence of a pentachlorobiphenyl.

Ion SpeciesCompositionMass Calculation (Approx)Relative Intensity (Theoretical)
M (Monoisotopic)

323.8861.4% (Normalized to 100: 100% )
M+2

325.8898.5% (Normalized to 100: 160% )
M+4

327.8863.8% (Normalized to 100: 104% )
M+6

329.8720.5% (Normalized to 100: 33% )

Note: In pentachlorobiphenyls, the M+2 peak is often higher than the monoisotopic M peak due to the statistical probability of having at least one


 atom.
Visualization of Calculation Logic

The following diagram illustrates the decision matrix for selecting the correct mass value based on the experimental stage.

MassCalculationLogic Start Experimental Goal Gravimetric Standard Preparation (Weighing Powder) Start->Gravimetric Analytical Instrumental Analysis (GC-MS / LC-HRMS) Start->Analytical Calc_Avg Use Average Atomic Weights (C=12.011, Cl=35.45) Gravimetric->Calc_Avg Calc_Mono Use Nuclide Masses (12C=12.0000, 35Cl=34.9688) Analytical->Calc_Mono Result_MW Result: 326.42 g/mol (Use for Molarity Calc) Calc_Avg->Result_MW Result_Exact Result: 323.8834 m/z (Target Ion for SIM/MRM) Calc_Mono->Result_Exact Cluster Verify Isotope Cluster (M+2 peak at 325.88) Result_Exact->Cluster Validation

Figure 1: Decision workflow for selecting Average MW vs. Exact Mass based on experimental context.

Analytical Validation Protocol (GC-MS)

To confirm the identity of 2,3,3',4',5-Pentachlorobiphenyl in a sample, rely on the retention time (isomer-specific) and the mass spectral fingerprint (isomer-independent).

Reagents & Standards
  • Reference Standard: Certified Reference Material (CRM) for PCB 107 (e.g., AccuStandard or Cambridge Isotope Labs).

  • Internal Standard:

    
    -labeled PCB 107 (Mass shifted by +12 Da).
    
Step-by-Step Workflow
  • Standard Preparation (Gravimetric):

    • Weigh

      
       of PCB 107.
      
    • Use 326.42 g/mol to calculate molarity.

    • Dissolve in Isooctane to create a

      
       stock.
      
  • GC-MS Tuning (Mass Filter):

    • Tune the quadrupole/mass filter using PFTBA (Perfluorotributylamine).

    • Ensure resolution is sufficient to separate 323.88 (M) from 325.88 (M+2).

  • Acquisition Method (SIM - Selected Ion Monitoring):

    • Primary Ion: 325.90

      
       (M+2, often the base peak).
      
    • Qualifier Ion 1: 323.90

      
       (M).
      
    • Qualifier Ion 2: 327.90

      
       (M+4).
      
    • Acceptance Criteria: The ratio of 323.9/325.9 must match the theoretical ratio (approx 0.61) within

      
      .[4][5]
      
Validation Logic Diagram

GCMS_Workflow Sample Sample Injection Separation GC Separation (DB-5ms Column) Sample->Separation Ionization EI Source (70eV) Generates M+• Separation->Ionization Detection Mass Analyzer (Scan or SIM) Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis CheckRT Check Retention Time (vs PCB 107 Std) DataAnalysis->CheckRT CheckIon Check Ion Ratio (324/326/328) CheckRT->CheckIon Match Fail Reject/Re-analyze CheckRT->Fail Mismatch Pass Confirmed PCB 107 CheckIon->Pass Match CheckIon->Fail Mismatch

Figure 2: Analytical validation workflow for confirming PCB 107 identity using GC-MS.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 1,1'-Biphenyl, 2,3,3',4,5-pentachloro- (PCB 107) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2024). 2,3,3',4,5-Pentachlorobiphenyl (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2023). Table of PCB Congeners. United States Environmental Protection Agency. Retrieved from [Link]

Sources

2,3,3',4',5-Pentachlorobiphenyl CAS registry number 70362-41-3 verification

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 70362-41-3

A Foreword for the Modern Researcher

Polychlorinated biphenyls (PCBs), a class of 209 distinct congeners, represent a significant and enduring chapter in the history of environmental science and toxicology.[1] Though their production was halted in the United States in 1977, their remarkable persistence and lipophilic nature ensure their continued presence in ecosystems and, consequently, in human tissues.[2][3] This guide focuses on a specific congener: 2,3,3',4',5'-Pentachlorobiphenyl, commonly known as PCB 108. As a mono-ortho-substituted PCB, its toxicological profile and environmental behavior warrant detailed investigation. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of PCBs and their multifaceted impacts.

Section 1: Chemical and Physical Identity

A thorough understanding of a chemical's fundamental properties is the bedrock of any rigorous scientific investigation. This section provides a detailed overview of the identity and key physicochemical characteristics of 2,3,3',4',5'-Pentachlorobiphenyl.

Nomenclature and Structure

The systematic naming of PCB congeners follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for biphenyls.[4] The numbering of the carbon atoms on the biphenyl rings is crucial for unambiguous identification.[5]

  • IUPAC Name: 1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene[6]

  • Common Synonym: PCB 108

  • CAS Registry Number: 70362-41-3[6]

  • Molecular Formula: C₁₂H₅Cl₅[6]

  • Molecular Weight: 326.43 g/mol

The structural arrangement of chlorine atoms dictates the congener's properties, particularly its planarity and, by extension, its toxicological mechanism of action.[3] As a mono-ortho substituted PCB, PCB 108 possesses a degree of rotational hindrance around the biphenyl bond, influencing its ability to adopt a planar conformation.[3]

Physicochemical Properties

The environmental fate, transport, and bioaccumulation potential of PCB 108 are governed by its physicochemical properties. The following table summarizes key parameters for this congener.

PropertyValueReference
Melting Point77 °C[1]
Boiling Point354 °C (estimated)[7]
Water Solubility4.80 x 10⁻⁸ mol/L[7]
Vapor Pressure8.00 x 10⁻⁵ mm Hg at 25°C[7]
Log K_ow (Octanol-Water Partition Coefficient)6.05[7]
Henry's Law Constant1.17 x 10⁻³ atm·m³/mol[7]

Section 2: Synthesis of 2,3,3',4',5'-Pentachlorobiphenyl (PCB 108)

The availability of pure, individual PCB congeners is essential for accurate toxicological and analytical studies. While historically produced as complex mixtures (e.g., Aroclors), laboratory-scale synthesis is now the primary source of single congeners.[3][8] Modern synthetic strategies, such as the Suzuki coupling and Ullmann condensation, offer high selectivity and good yields.[2][9]

Suzuki Coupling: A Palladium-Catalyzed Approach

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide.[10] This method is favored for its high yields and tolerance of a wide range of functional groups.[2][8]

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aryl_Boronic_Acid Aryl Boronic Acid (e.g., 3,5-dichlorophenylboronic acid) PCB_108 2,3,3',4',5'-Pentachlorobiphenyl (PCB 108) Aryl_Boronic_Acid->PCB_108 + Aryl_Halide Aryl Halide (e.g., 1-bromo-2,3,4-trichlorobenzene) Aryl_Halide->PCB_108 Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->PCB_108 Base Base (e.g., Na₂CO₃) Base->PCB_108

Caption: Suzuki coupling for PCB 108 synthesis.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dichlorophenylboronic acid (1.0 equivalent) and 1-bromo-2,3,4-trichlorobenzene (1.0 equivalent).

  • Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), followed by an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Then, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction to room temperature and partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to afford pure 2,3,3',4',5'-Pentachlorobiphenyl.[8]

Ullmann Condensation: A Copper-Mediated Alternative

The Ullmann condensation is a classical method for forming carbon-carbon bonds between aryl halides using copper.[9][11] While it often requires higher temperatures than the Suzuki coupling, it remains a viable synthetic route.[9]

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aryl_Halide_1 Aryl Halide 1 (e.g., 1-iodo-3,5-dichlorobenzene) PCB_108 2,3,3',4',5'-Pentachlorobiphenyl (PCB 108) Aryl_Halide_1->PCB_108 + Aryl_Halide_2 Aryl Halide 2 (e.g., 1-iodo-2,3,4-trichlorobenzene) Aryl_Halide_2->PCB_108 Copper Copper Powder (activated) Copper->PCB_108

Caption: Ullmann condensation for PCB 108 synthesis.

  • Reactant Preparation: In a suitable reaction vessel, combine the two different aryl halides, for example, 1-iodo-3,5-dichlorobenzene and 1-iodo-2,3,4-trichlorobenzene.

  • Copper Addition: Add activated copper powder in excess.

  • Reaction: Heat the mixture to a high temperature (often >200 °C) in a high-boiling point solvent like dimethylformamide (DMF) or in the absence of a solvent.

  • Workup and Purification: After the reaction is complete, cool the mixture and extract the product with an organic solvent. The purification process is similar to that of the Suzuki coupling, typically involving column chromatography.[12]

Section 3: Analytical Methodology for PCB 108

Accurate quantification of PCB 108 in environmental and biological matrices is critical for exposure assessment and toxicological studies. The standard analytical technique is gas chromatography coupled with mass spectrometry (GC-MS).[13][14]

Sample Preparation: Extraction and Cleanup

The goal of sample preparation is to isolate the PCBs from the sample matrix and remove interfering compounds.[15]

  • Sample Homogenization: Lyophilize (freeze-dry) the sediment sample to remove water and homogenize it using a mortar and pestle.

  • Spiking: Spike the sample with a surrogate standard (e.g., a ¹³C-labeled PCB congener not expected to be in the sample) to monitor the efficiency of the extraction and cleanup process.

  • Extraction: Perform Soxhlet extraction or accelerated solvent extraction (ASE) with a suitable organic solvent, such as a hexane/acetone mixture (1:1 v/v).[16]

  • Sulfur Removal: If the sample has a high sulfur content, treat the extract with activated copper powder to remove elemental sulfur.

  • Cleanup: Use column chromatography with adsorbents like silica gel or Florisil to separate the PCBs from other organic compounds, such as lipids and pesticides.[17] Elute the PCBs with a nonpolar solvent like hexane.

  • Concentration: Carefully concentrate the purified extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[17]

Instrumental Analysis: GC-MS
ParameterTypical Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.2 mL/min
Injection ModeSplitless
Injector Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 220 °C at 25 °C/min, ramp to 280 °C at 5 °C/min, ramp to 310 °C at 20 °C/min (hold 2 min)[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions for PCB 108m/z 326 (quantification ion), m/z 324, 328 (confirmation ions)
Transfer Line Temperature305 °C
Ion Source Temperature300 °C

Quantification is typically performed using an internal standard method. A calibration curve is generated using certified reference standards of PCB 108 at various concentrations. The response of the analyte is normalized to the response of an internal standard (added just before analysis) to correct for variations in injection volume and instrument response.

Section 4: Toxicology and Biological Effects

The toxicity of PCBs is congener-specific. As a mono-ortho PCB, PCB 108 exhibits a different toxicological profile compared to the more "dioxin-like" non-ortho PCBs.[5]

Mechanisms of Toxicity
  • Neurotoxicity: PCBs, including PCB 108, are recognized as neurotoxins.[2] They can interfere with neurotransmitter systems, particularly dopamine, and have been associated with developmental neurotoxicity, leading to cognitive and motor deficits.[2][17]

  • Endocrine Disruption: PCB 108 is an endocrine-disrupting chemical (EDC).[2] It can interfere with thyroid hormone homeostasis and has been shown to have effects on the reproductive system.[18]

Metabolism and Bioaccumulation

PCBs are metabolized in the liver by the cytochrome P450 enzyme system.[19] The primary metabolic pathway is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs).[8] These metabolites can be more polar and thus more readily excreted, but some OH-PCBs can be more toxic than the parent compound and may be retained in the body.[8][20] PCB 108 can be metabolized to various OH-PCB metabolites, including 4-OH-PCB 107 and 4'-OH-PCB 108.[21]

Due to its lipophilicity (high Log K_ow), PCB 108 readily bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.[2]

Quantitative Toxicological Data

Section 5: Environmental Fate and Transport

The persistence and global distribution of PCBs are a direct result of their chemical stability and physical properties.[21]

Environmental Persistence and Degradation

PCBs are highly resistant to environmental degradation.[21] They are not readily broken down by hydrolysis or oxidation under typical environmental conditions. Biodegradation can occur, but it is generally a slow process, with less chlorinated congeners being more susceptible to microbial degradation than highly chlorinated ones.[21] Reductive dechlorination by anaerobic microorganisms is a key degradation pathway in sediments.[24]

Environmental Transport

PCBs can undergo long-range atmospheric transport.[21] Although they have low vapor pressures, their persistence allows for volatilization from soil and water surfaces and subsequent deposition in remote areas, far from their original sources.[21] In aquatic systems, PCBs strongly adsorb to sediments and organic matter.[16]

Section 6: Regulatory Landscape

Given their toxicity and persistence, PCBs are subject to national and international regulations.

  • United States: The U.S. Environmental Protection Agency (EPA) has established a Maximum Contaminant Level (MCL) for PCBs in drinking water.[7] The Food and Drug Administration (FDA) has set tolerance levels for PCBs in various food products.[7]

  • International Agreements: The Stockholm Convention on Persistent Organic Pollutants lists PCBs for elimination.[1]

References

  • Bauer, U. M., et al. (2001). Synthesis of Polychlorinated Biphenyls (PCBs) Using the Suzuki-coupling. Chemosphere, 45(2), 137-43. [Link]

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 45(6-7), 831-837. [Link]

  • Mills, W. J., et al. (2007). A summary of the 209 PCB congener nomenclature. Journal of Environmental Science and Health, Part A, 42(1), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,2',4,6,6'-Pentachlorobiphenyl Properties. CompTox Chemicals Dashboard. [Link]

  • Frame, G. M., et al. (1996). Complete PCB congener distributions for 17 Aroclor mixtures determined by 3 HRGC systems optimized for comprehensive, quantitative, congener-specific analysis. Journal of High Resolution Chromatography, 19(12), 657-668. [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • Hansen, L. G. (1999). The ortho side of PCBs: occurrence and disposition. Toxicology and industrial health, 15(1-2), 141-169.
  • Bell, M. R. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. Hormones and behavior, 76, 125-133. [Link]

  • Bergman, Å., et al. (2013). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical reviews in toxicology, 43(8), 645-685. [Link]

  • Koga, N., et al. (1998). Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters. Chemosphere, 37(9-12), 1895-1904. [Link]

  • Wiegel, J., & Wu, Q. (2000). Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS microbiology ecology, 32(1), 1-15. [Link]

  • Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of environmental contamination and toxicology, 201, 137-158. [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Brouwer, A., et al. (1995). Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies. Environmental health perspectives, 103(Suppl 1), 143–149. [Link]

  • Yabu, M., et al. (2018). Metabolic enhancement of 2,3',4,4',5-pentachlorobiphenyl (CB118) using cytochrome P450 monooxygenase isolated from soil bacterium under the presence of perfluorocarboxylic acids (PFCAs) and the structural basis of its metabolism. Chemosphere, 210, 376-383. [Link]

  • Agilent Technologies. (2019). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. [Link]

  • Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. [Link]

  • LECO Corporation. (n.d.). A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chromatography—Time-of-Flight Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. [Link]

  • dos Santos, F. J. V., et al. (2017). A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC-MS/SIM) Method to Determine Polychlorinated Biphenyls in Fuller's Earth. Journal of the Brazilian Chemical Society, 28(1), 133-141. [Link]

  • VELP Scientifica. (n.d.). Determination of Polychlorinated Biphenyls (PCBs) in Sediment. [Link]

  • Bergman, Å., et al. (1990). Synthesis of 14C-Labelled and Unlabelled Coplanar Polychlorinated Biphenyls (PCBs). Acta Chemica Scandinavica, 44, 1071-1076. [Link]

  • Winneke, G., et al. (2011). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International journal of molecular sciences, 12(9), 5667–5685. [Link]

  • Kunisue, T., et al. (2004). Hydroxylated Metabolites of Polychlorinated Biphenyls (PCBs) in California Wild Birds. Environmental science & technology, 38(23), 6277–6285. [Link]

  • PubChem. (n.d.). 2,3,3',4,5'-Pentachlorobiphenyl. [Link]

  • PubChem. (n.d.). 2,3,3',4,5-Pentachlorobiphenyl. [Link]

  • Wikipedia. (n.d.). PCB congener list. [Link]

  • Miljøstyrelsen. (2013). Evaluation of health hazards by exposure to Polychlorinated biphenyls (PCB) and proposal of a health-based quality criterion for. [Link]

  • ESSLAB. (n.d.). Pentachlorobiphenyl (= 2',3,3',4,5-). [Link]

  • Arnold, D. L., et al. (1995). Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies. Regulatory toxicology and pharmacology, 21(1), 143-149. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. [Link]

  • PubChem. (n.d.). Pcb 101. [Link]

  • ToxTutor. (n.d.). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). [Link]

  • ChemSafetyPRO. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS/MS Method for the Quantitation of 2,3,3',4',5-Pentachlorobiphenyl (PCB-114) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the sensitive and selective analysis of 2,3,3',4',5-Pentachlorobiphenyl (PCB-114). PCB-114 is a dioxin-like PCB congener of significant toxicological concern, necessitating highly accurate and precise analytical methods for its monitoring in various environmental matrices.[1][2] This document provides a comprehensive protocol, from sample preparation to data acquisition and analysis, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methodologies described herein are grounded in established principles and validated against stringent performance criteria to ensure data of the highest quality and reliability.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment due to their historical use in various industrial applications.[2][3] Among the 209 distinct PCB congeners, a subset of twelve are classified as "dioxin-like" due to their structural similarity and toxicological properties akin to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][4] 2,3,3',4',5-Pentachlorobiphenyl (PCB-114) is one of these dioxin-like congeners and is of particular interest due to its potential for bioaccumulation and adverse health effects.

The analysis of individual PCB congeners, especially at trace levels, presents significant analytical challenges due to the complexity of environmental matrices and the presence of numerous interfering compounds.[5][6] Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful technique for the determination of PCBs, offering high selectivity and sensitivity.[7][8] This application note details a complete workflow for the analysis of PCB-114, providing a foundation for laboratories to develop and validate their own high-performance analytical methods.

Experimental

Materials and Reagents
  • Solvents: Hexane, Dichloromethane (DCM), Acetone (pesticide residue grade or equivalent)

  • Standards:

    • Native PCB-114 standard solution (1.0 µg/mL in nonane or isooctane)

    • ¹³C₁₂-labeled PCB-114 internal standard (IS) solution (1.0 µg/mL in nonane or isooctane)

    • Surrogate standards (e.g., Tetrachloro-m-xylene, Decachlorobiphenyl)

  • Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges for cleanup.

  • Drying Agent: Anhydrous sodium sulfate.

  • Gases: Helium (99.999% purity) for GC carrier gas, Argon (99.999% purity) for collision gas.

Sample Preparation: Solid and Aqueous Matrices

A robust sample preparation protocol is critical for the accurate determination of PCB-114. The choice of extraction and cleanup method will depend on the specific matrix. The following provides a general framework that can be adapted.

  • Solid Samples (e.g., Soil, Sediment):

    • Homogenize the sample thoroughly.

    • Weigh approximately 10 g of the homogenized sample into an extraction thimble.

    • Spike the sample with the ¹³C₁₂-labeled PCB-114 internal standard and a surrogate standard.

    • Mix the sample with anhydrous sodium sulfate to remove moisture.

    • Perform Soxhlet extraction for 16-24 hours with a 1:1 mixture of hexane and acetone.[7]

  • Aqueous Samples (e.g., Water):

    • Measure 1 L of the water sample into a separatory funnel.

    • Spike the sample with the ¹³C₁₂-labeled PCB-114 internal standard and a surrogate standard.

    • Perform liquid-liquid extraction (LLE) by shaking the sample with three successive 60 mL portions of dichloromethane.[7][9]

    • Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.

Interferences from co-extracted matrix components can significantly impact the accuracy of the analysis. A cleanup step is therefore essential.[5]

  • Concentrate the dried extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Perform column chromatography using a silica gel or Florisil SPE cartridge.[5][7]

  • Elute the PCBs with an appropriate solvent mixture (e.g., hexane/DCM). The exact solvent composition should be optimized in the laboratory.

  • Concentrate the cleaned extract to a final volume of 1 mL in a suitable solvent (e.g., nonane or isooctane) for GC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

SamplePrepWorkflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration Sample Homogenized Sample (Solid or Aqueous) Spiking Spike with ¹³C₁₂-PCB-114 (IS) & Surrogate Sample->Spiking Extraction Soxhlet (Solid) or LLE (Aqueous) Spiking->Extraction Drying Dry Extract (Na₂SO₄) Extraction->Drying Concentration1 Concentrate Extract Drying->Concentration1 SPE SPE Cleanup (Silica/Florisil) Concentration1->SPE Concentration2 Final Concentration to 1 mL SPE->Concentration2 Analysis GC-MS/MS Analysis Concentration2->Analysis

Caption: Workflow for the extraction and cleanup of environmental samples for PCB-114 analysis.

GC-MS/MS Instrumental Analysis

The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer. The high selectivity of timed-Selected Reaction Monitoring (t-SRM) is employed for accurate quantification.[10]

Table 1: GC-MS/MS Method Parameters

ParameterSettingRationale
Gas Chromatograph
GC SystemA modern GC system capable of precise temperature and pressure control (e.g., Agilent 8890, Thermo Scientific TRACE 1610)[3][10]Ensures reproducible retention times and optimal peak shapes.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[11]A non-polar column providing good separation for PCB congeners.
Injection Volume1 µLStandard volume for splitless injection to maximize sensitivity.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column for trace-level analysis.
Inlet Temperature280 °CEnsures rapid volatilization of the analytes without thermal degradation.
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature ProgramInitial: 100 °C (hold 2 min), Ramp 1: 15 °C/min to 200 °C, Ramp 2: 5 °C/min to 300 °C (hold 5 min)An optimized temperature program to achieve good separation of PCB-114 from other congeners and matrix components. This program should be optimized based on the specific column and instrument used.
Mass Spectrometer
MS SystemA triple quadrupole mass spectrometer (e.g., Agilent 7000 series, Thermo Scientific TSQ 9610)[8][10]Provides the high selectivity and sensitivity required for trace-level quantification in complex matrices.
Ionization ModeElectron Ionization (EI)Standard ionization technique for PCBs, providing reproducible fragmentation patterns.
Ion Source Temperature230 °COptimal temperature for efficient ionization while minimizing source contamination.
Quadrupole TemperaturesQ1: 150 °C, Q2: 150 °CMaintained at elevated temperatures to prevent contamination.
Collision GasArgon at 1.5 mTorrInert gas used to induce fragmentation in the collision cell.
Acquisition ModeTimed-Selected Reaction Monitoring (t-SRM)Maximizes dwell time for each transition, improving signal-to-noise and sensitivity.[10]

Table 2: t-SRM Transitions for PCB-114 and ¹³C₁₂-PCB-114

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Transition Type
PCB-114325.9254.035100Quantifier
PCB-114327.9256.035100Qualifier
¹³C₁₂-PCB-114 (IS)337.9265.035100Quantifier

Note: Collision energies should be optimized for the specific instrument being used to maximize signal intensity.

Diagram of the GC-MS/MS Data Acquisition Process:

GCMSMS_Process cluster_gc Gas Chromatograph cluster_ms Tandem Mass Spectrometer Injector Injector (280°C) Column GC Column (DB-5ms) Injector->Column IonSource EI Ion Source (230°C) Column->IonSource Oven Oven (Temperature Program) Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Collision Cell (Argon) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (t-SRM Acquisition) Detector->DataSystem

Caption: Schematic of the GC-MS/MS system for PCB-114 analysis.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data. The following parameters should be assessed according to established guidelines.[12]

  • Linearity and Range: A calibration curve should be prepared using at least five concentration levels of PCB-114, ranging from the limit of quantitation (LOQ) to a concentration that brackets the expected sample concentrations. A linear regression analysis should yield a coefficient of determination (R²) ≥ 0.99.[10][13]

  • Accuracy and Precision: Determined by analyzing replicate spiked matrix samples at low, medium, and high concentrations. The mean recovery should be within 70-120%, with a relative standard deviation (RSD) of ≤ 20%.[7][9][13][14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These can be determined by analyzing replicate low-level spiked samples.[7][9][13]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of PCB-114 in blank matrix samples.

  • Matrix Effects: Assessed by comparing the response of the analyte in a spiked matrix extract to the response in a pure solvent standard. The use of a ¹³C₁₂-labeled internal standard is crucial to compensate for matrix-induced signal suppression or enhancement.

Table 3: Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (Recovery) 70-120%[13]
Precision (RSD) ≤ 20%[13]
LOQ Demonstrated with acceptable accuracy and precision.
Selectivity No significant interfering peaks in blank matrix at the retention time of PCB-114.
Internal Standard Recovery Typically 50-150%[3]

Data Analysis and Quality Control

  • Quantification: The concentration of PCB-114 in samples is determined using the internal standard method. The ratio of the peak area of the native PCB-114 to the peak area of the ¹³C₁₂-labeled PCB-114 is used for quantification against the calibration curve.

  • Quality Control:

    • Method Blank: A blank sample matrix is carried through the entire analytical procedure to check for contamination.

    • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of PCB-114 is analyzed with each batch of samples to monitor method performance.

    • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of sample aliquots are spiked with a known concentration of PCB-114 to assess matrix-specific accuracy and precision.

    • Internal Standard Response: The response of the ¹³C₁₂-labeled internal standard should be monitored in all samples and standards to ensure consistent instrument performance.

Conclusion

The GC-MS/MS method described in this application note provides a highly sensitive, selective, and robust approach for the analysis of 2,3,3',4',5-Pentachlorobiphenyl (PCB-114) in environmental matrices. The detailed protocols for sample preparation, instrumental analysis, and method validation offer a comprehensive guide for laboratories seeking to implement reliable monitoring of this toxicologically significant PCB congener. The use of a ¹³C₁₂-labeled internal standard and adherence to stringent quality control measures are essential for generating data of the highest scientific integrity.

References

  • Dadkhah, M., et al. (2018). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. International Journal of Environmental Analytical Chemistry, 98(12), 1147-1160. Retrieved from [Link]

  • Dadkhah, M., et al. (2018). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. PubMed Central. Retrieved from [Link]

  • Kincl, M., et al. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. Journal of Analytical & Pharmaceutical Research, 3(4). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2015). Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Retrieved from [Link]

  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. Retrieved from [Link]

  • Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. Retrieved from [Link]

  • Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed. Retrieved from [Link]

  • González-Curbelo, M. Á., et al. (2021). Validation of a Method Scope Extension for the Analysis of POPs in Soil and Verification in Organic and Conventional Farms of the Canary Islands. Molecules, 26(9), 2635. Retrieved from [Link]

  • Kincl, M., et al. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2008). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]

  • Columbia Analytical Services. (n.d.). PCB Congeners by GC/ECD. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2001). A Risk-Management Strategy for PCB-Contaminated Sediments. The National Academies Press. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved from [Link]

  • Nguyen, K. T. (2025). METHOD DEVELOPMENT FOR ANALYSIS PENTACHLOROBENZENE AND HEXACHLOROBUTADIENE IN WASTEWATER BY GC/MS. Journal of Science and Technology - HaUI. Retrieved from [Link]

Sources

The Gold Standard: A Detailed Application Guide to Isotope Dilution Mass Spectrometry for the Quantification of 2,3,3',4',5'-Pentachlorobiphenyl (PCB-114)

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed application note and protocol for the precise and accurate quantification of 2,3,3',4',5'-Pentachlorobiphenyl (PCB-114) using Isotope Dilution Mass Spectrometry (IDMS). This document delves into the theoretical underpinnings of the IDMS technique, offers a field-proven, step-by-step protocol, and explains the critical reasoning behind each procedural choice, ensuring scientific integrity and robust, reproducible results.

Introduction: The Significance of Accurate PCB-114 Quantification

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that have garnered significant attention due to their widespread environmental contamination and adverse health effects.[1] Among the 209 distinct PCB congeners, 2,3,3',4',5'-Pentachlorobiphenyl (PCB-114) is of particular toxicological concern. As a mono-ortho-substituted PCB, it exhibits dioxin-like toxicity, mediating its effects through the aryl hydrocarbon receptor (AhR).[2][3] This toxicological profile necessitates highly accurate and sensitive analytical methods for its quantification in various matrices, from environmental samples to biological tissues.

Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive method for the quantification of trace organic compounds like PCBs.[4][5] By introducing a known amount of a stable isotope-labeled analogue of the target analyte into the sample at the earliest stage of analysis, IDMS effectively corrects for analyte losses during sample preparation and variations in instrument response. This approach provides a level of accuracy and precision that is unparalleled by other quantification strategies.[6][7] This application note will specifically detail the use of IDMS for the robust analysis of PCB-114.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (the "spike" or internal standard) to a sample containing an unknown quantity of the native analyte.[5][6][7] For PCB-114, this involves using a ¹³C₁₂-labeled PCB-114 standard. The fundamental assumption of IDMS is that the native (unlabeled) and labeled compounds behave identically throughout the entire analytical procedure, including extraction, cleanup, and ionization in the mass spectrometer.

After the spike is added and has equilibrated with the sample, the mixture is processed. The mass spectrometer is then used to measure the ratio of the signal intensity of the native analyte to that of the labeled internal standard. Because any losses during sample workup will affect both the native and labeled compounds equally, this ratio remains constant. The unknown concentration of the native analyte can then be calculated with high precision based on this measured ratio, the known amount of the added labeled standard, and the response factor of the instrument.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "IDMS Workflow for PCB-114 Analysis"

Detailed Protocol for IDMS Analysis of PCB-114

This protocol is a comprehensive guide and should be adapted based on the specific matrix and available instrumentation. All procedures should be performed in a clean laboratory environment to minimize background contamination.

Reagents and Materials
  • Solvents: High-purity, pesticide-grade or equivalent hexane, dichloromethane, acetone, toluene, and nonane.

  • Standards:

    • Native PCB-114 standard solution (unlabeled).

    • ¹³C₁₂-labeled PCB-114 internal standard solution.[8][9]

    • Calibration solutions containing a fixed concentration of ¹³C₁₂-PCB-114 and varying concentrations of native PCB-114.

  • Cleanup Columns: Multi-layered silica gel, alumina, and carbon-impregnated silica or Florisil® columns.

  • Glassware: All glassware should be meticulously cleaned, solvent-rinsed, and baked at a high temperature (e.g., 450 °C) to remove any organic contaminants.

  • Sample-Specific Extraction Apparatus: Soxhlet extractors, Pressurized Liquid Extraction (PLE) system, or other appropriate extraction equipment.

Sample Preparation

The goal of sample preparation is to efficiently extract PCB-114 from the matrix and remove interfering compounds that could compromise the analysis.

Step 1: Spiking with Internal Standard

  • Accurately weigh a known amount of the homogenized sample into an appropriate extraction vessel.

  • Add a precise volume of the ¹³C₁₂-PCB-114 internal standard solution to the sample. The amount added should be chosen to yield a peak area ratio of native to labeled compound that is close to unity, if possible, to maximize precision.

  • Allow the sample to equilibrate with the internal standard for a sufficient period (e.g., by gentle agitation for 30 minutes) before extraction.

Step 2: Extraction The choice of extraction method depends on the sample matrix.

  • Solid and Semi-Solid Samples (e.g., soil, sediment, tissue):

    • Soxhlet Extraction: A classic and robust method. Mix the sample with a drying agent like anhydrous sodium sulfate and extract with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) for 16-24 hours.[4]

    • Pressurized Liquid Extraction (PLE): A more rapid and automated alternative to Soxhlet. Extract the sample at elevated temperatures and pressures with an appropriate solvent.

  • Aqueous Samples (e.g., water):

    • Liquid-Liquid Extraction (LLE): Extract the water sample multiple times with a non-polar solvent like dichloromethane in a separatory funnel.

Step 3: Cleanup Crude extracts contain lipids and other co-extracted materials that must be removed. A multi-step cleanup is often necessary.

  • Acid/Base Treatment: For fatty samples, a concentrated sulfuric acid wash can be used to break down lipids.

  • Column Chromatography: Pass the extract through a series of chromatographic columns. A common sequence includes:

    • Silica Gel Column: To remove polar interferences.

    • Alumina Column: For further cleanup and fractionation.

    • Carbon Column: To separate planar compounds like dioxin-like PCBs from other PCBs. PCB-114, being a mono-ortho congener, will have different elution characteristics on carbon compared to non-ortho (coplanar) PCBs.

Instrumental Analysis: GC-MS/MS or GC-HRMS

High-resolution gas chromatography coupled with either a triple quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS) is required for the selective and sensitive detection of PCB-114.

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-5ms, HT-8, or similar non-polar to mid-polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation of PCB congeners. HT-8 is known to provide excellent resolution for many congeners.[10]
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)Inert and provides good chromatographic efficiency.
InjectionSplitless, 1 µL at 280 °CMaximizes the transfer of the analyte onto the column for trace analysis.
Oven ProgramExample: 150 °C (2 min hold), ramp at 5 °C/min to 320 °C (10 min hold)The temperature program must be optimized to achieve baseline separation of PCB-114 from potential co-eluting congeners, such as PCB-134.[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for PCBs, producing characteristic fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM) for HRMS or Multiple Reaction Monitoring (MRM) for MS/MSProvides high selectivity and sensitivity by monitoring specific ions.
Monitored Ions (m/z) Native PCB-114: 323.8834, 325.8804These are the exact masses of the most abundant isotopes in the molecular ion cluster of pentachlorobiphenyl.
¹³C₁₂-PCB-114: 335.9235, 337.9206These are the exact masses for the ¹³C-labeled internal standard.[12][13]

Data Analysis and Quantification

The concentration of PCB-114 in the original sample is calculated using the following isotope dilution equation:

Cx = (Ax / Ais) * (Qis / Wx) * (1 / RRF)

Where:

  • Cx = Concentration of native PCB-114 in the sample.

  • Ax = Peak area of the primary quantification ion for native PCB-114.

  • Ais = Peak area of the primary quantification ion for ¹³C₁₂-PCB-114.

  • Qis = Amount of ¹³C₁₂-PCB-114 spiked into the sample.

  • Wx = Weight or volume of the sample.

  • RRF = Relative Response Factor, determined from the analysis of calibration standards.

dot graph { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Key Inputs for the IDMS Calculation"

Practical Example of IDMS Calculation

Let's assume the following hypothetical data:

  • Sample Weight (Wx): 10.0 g of soil.

  • Amount of ¹³C₁₂-PCB-114 spiked (Qis): 1.0 ng.

  • Measured Peak Area of native PCB-114 (Ax): 50,000 counts.

  • Measured Peak Area of ¹³C₁₂-PCB-114 (Ais): 60,000 counts.

  • Relative Response Factor (RRF) from calibration: 0.95.

Calculation:

  • Calculate the area ratio: Ax / Ais = 50,000 / 60,000 = 0.833

  • Apply the IDMS equation: Cx = (0.833) * (1.0 ng / 10.0 g) * (1 / 0.95) Cx = 0.0877 ng/g

The concentration of PCB-114 in the soil sample is 0.0877 ng/g or 87.7 pg/g.

Quality Control and Validation

A robust quality control (QC) program is essential for ensuring the reliability of IDMS data. Key QC measures include:

  • Method Blanks: Analyze a blank sample with each batch to assess for background contamination.

  • Spiked Blanks/Matrix Spikes: Analyze a clean matrix spiked with a known amount of native PCB-114 to assess method accuracy and recovery.

  • Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of PCB-114 to validate the entire analytical procedure.

  • Isotope Ratio Confirmation: Monitor a secondary ion for both the native and labeled compounds to confirm their identity. The ratio of the primary to secondary ion should be within a specified tolerance of the theoretical value.

  • Internal Standard Recovery: While IDMS corrects for losses, the recovery of the labeled internal standard should still be monitored to ensure the efficiency of the sample preparation process. Recoveries are typically expected to be within 40-130%.

Toxicological Significance and TEQ Calculation

PCB-114 is classified as a dioxin-like compound and is assigned a Toxic Equivalency Factor (TEF) by the World Health Organization (WHO). The TEF represents the toxicity of a congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which has a TEF of 1.[2][3][14] The 2005 WHO re-evaluation assigned a TEF of 0.00003 to all mono-ortho PCBs, including PCB-114, for both humans and mammals.[2][3]

The Toxic Equivalency (TEQ) of a sample is calculated by multiplying the concentration of each dioxin-like congener by its respective TEF and summing the results. This provides a single value that represents the total dioxin-like toxicity of the sample.

TEQPCB-114 = Cx * TEFPCB-114

Using the result from our example: TEQPCB-114 = 0.0877 ng/g * 0.00003 = 0.00000263 ng TEQ/g

Conclusion

Isotope Dilution Mass Spectrometry is an indispensable tool for the accurate and precise quantification of 2,3,3',4',5'-Pentachlorobiphenyl (PCB-114) in complex matrices. Its ability to correct for analytical losses and instrumental drift provides a level of confidence in the data that is essential for regulatory monitoring, risk assessment, and research in environmental and health sciences. By following a well-defined and validated protocol, as outlined in this application note, researchers can generate high-quality, defensible data for this toxicologically significant PCB congener.

References

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., Fiedler, H., Hakansson, H., Hanberg, A., Haws, L., Rose, M., Safe, S., Schrenk, D., Tohyama, C., Tritscher, A., Tuomisto, J., Tysklind, M., Walker, N., & Peterson, R. E. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological Sciences, 93(2), 223-241. [Link]

  • Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., Fiedler, H., Hakansson, H., Hanberg, A., Haws, L., Rose, M., Safe, S., Schrenk, D., Tohyama, C., Tritscher, A., Tuomisto, J., Tysklind, M., Walker, N., & Peterson, R. E. (2006). The 2005 World Health Organization reevaluation of human and Mammalian toxic equivalency factors for dioxins and dioxin-like compounds. PubMed, 93(2), 223-41. [Link]

  • Larsen, B., Bøwadt, S., Tilio, R., & Faci, P. (1992). SEPARATION OF TOXIC CONGENERS FROM PCB MIXTURES ON TWO SERIES COUPLED NARROW-BORE COLUMNS. ResearchGate. [Link]

  • Kontas, A., Glass, C. R., & Taylor, A. (2003). Determination of polychlorinated biphenyls in serum using gas chromatography-mass spectrometry with negative chemical ionization for exposure estimation. PubMed, 96(1-2), 127-35. [Link]

  • World Health Organization (WHO). (2024, March 15). WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. [Link]

  • Eurofins. (2025, August 6). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011, January 31). Adoption of Revised Toxicity Equivalency Factors for TEF(WHO-05) for PCDDs, PCDFs, and Dioxin-like PCBs. [Link]

  • Integral Consulting Inc. (n.d.). Unraveling Sediment PCB Signatures in Disparate Data Sets for Source Allocation. [Link]

  • ZESTRON. (n.d.). Ionic Contamination Tests for PCBs. [Link]

  • Heumann, K. G. (2004). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). In Isotope Dilution Mass Spectrometry (pp. 31-67). [Link]

  • LabRulez GCMS. (2022, November 15). Analysis of PAHs and PCBs in multiple matrices. [Link]

  • De Bièvre, P., & Peiser, H. S. (1997). Basic equations and uncertainties in isotope-dilution mass spectrometry for traceability to SI of values obtained by this primary method. Fresenius' journal of analytical chemistry, 359(5), 523-525. [Link]

  • Thermo Fisher Scientific. (n.d.). Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed. [Link]

  • Galiñanes, F., Leite, D., Aramendia, M., Resano, M., & Bolea-Fernández, E. (2023). Isotope Dilution Analysis for Particle Mass Determination Using Single-Particle Inductively Coupled Plasma Time-of-Flight Mass. Nanomaterials, 13(17), 2392. [Link]

  • DSP-Systems. (n.d.). PCB Standards and Standard Mixtures. [Link]

  • Wellington Laboratories Inc. (n.d.). Individual PCBs: Mass-Labelled. [Link]

Sources

Suzuki-Miyaura coupling synthesis of 2,3,3',4',5-Pentachlorobiphenyl standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2,3,3',4',5-Pentachlorobiphenyl (PCB 122) Standards via Suzuki-Miyaura Coupling

Executive Summary

Objective: To provide a validated, scalable protocol for the synthesis of analytical standard grade 2,3,3',4',5-Pentachlorobiphenyl (PCB 122). Target Audience: Analytical Toxicologists, Environmental Chemists, and Drug Metabolism Researchers.[1][2] Significance: PCB 122 is a mono-ortho substituted congener with dioxin-like properties. High-purity standards are critical for accurate quantification in environmental matrices and toxicological assays (e.g., AhR activation studies).[1][2] Methodology: Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing a sterically optimized catalyst system to overcome ortho-chlorine hindrance.

Retrosynthetic Analysis & Strategy

The synthesis of asymmetric polychlorinated biphenyls requires precise regiocontrol.[1][2] The Suzuki-Miyaura coupling is selected over the Ullmann or Cadogan reactions due to its milder conditions and superior functional group tolerance.

Strategic Disconnection: To minimize protodeboronation (a common side reaction in polyhalogenated boronic acids) and maximize steric accessibility:

  • Coupling Partner A (Nucleophile): 3,4-Dichlorophenylboronic acid.[1][2] (Less sterically hindered, higher stability).[1][2]

  • Coupling Partner B (Electrophile): 1-Bromo-2,3,5-trichlorobenzene. (Ortho-substituted, but oxidative addition is facilitated by the electron-withdrawing chlorine atoms).

Catalyst Selection:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[1][2]

    • Rationale: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-determining step in sterically crowded biaryl couplings.[1] It is also more robust against oxidation than Pd(PPh₃)₄.[1][2]

  • Base: Sodium Carbonate (Na₂CO₃).[1][2][3][4]

    • Rationale: Mild enough to prevent hydrolysis of the aryl bromide but strong enough to activate the boronic acid.[1][2]

Figure 1: Retrosynthetic strategy isolating the optimal coupling partners to minimize steric hindrance and maximize yield.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]PurityEquiv.[1][2][5]Role
1-Bromo-2,3,5-trichlorobenzene 81067-38-1>98%1.0Electrophile
3,4-Dichlorophenylboronic acid 15096-36-3>97%1.2Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 95464-05-4Catalyst3 mol%Catalyst
Sodium Carbonate (Na₂CO₃) 497-19-8ACS3.0Base
Toluene 108-88-3AnhydrousSolventMain Solvent
Ethanol 64-17-5AbsoluteCo-solventPhase Transfer
Water 7732-18-5DeionizedCo-solventBase Solvent
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2]

  • Charge the RBF with 1-Bromo-2,3,5-trichlorobenzene (1.0 g, 3.84 mmol) and 3,4-Dichlorophenylboronic acid (0.88 g, 4.61 mmol).[1]

  • Add Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (94 mg, 0.115 mmol).[1][2]

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

Step 2: Solvent Addition & Degassing

  • Prepare a solvent mixture of Toluene (20 mL) and Ethanol (5 mL).[1][2] Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent catalyst deactivation).[1][2]

  • Dissolve Na₂CO₃ (1.22 g, 11.5 mmol) in deionized Water (10 mL) and sparge with Argon.

  • Via syringe, transfer the Toluene/Ethanol mixture to the RBF.[1][2]

  • Via syringe, transfer the aqueous Na₂CO₃ solution to the RBF.[1][2]

    • Note: The biphasic mixture requires vigorous stirring.[1][2]

Step 3: Reaction

  • Heat the reaction mixture to 90°C (Reflux) in an oil bath.

  • Monitor reaction progress via GC-MS or TLC (Hexane:DCM 9:1) every 2 hours.

    • Endpoint: Disappearance of the aryl bromide peak.[1][2] Typical reaction time: 6–12 hours.[1][2]

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

  • Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).[1][2]

  • Combine organic layers, wash with Brine (sat.[1][2] NaCl), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude solid.[1][2]

Step 5: Purification

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[2]

    • Mobile Phase: 100% Hexane initially, grading to 98:2 Hexane/DCM if necessary.[1][2]

    • Note: PCBs are highly lipophilic and elute quickly.[1][2]

  • Recrystallization (Polishing):

    • Dissolve the chromatographed product in minimal hot Methanol or Hexane.[1][2]

    • Cool slowly to 4°C to crystallize white needles.

    • Filter and dry under high vacuum.[1][2]

Quality Control & Validation

Every batch must pass the following QC gates before release as an analytical standard.

GC-MS Validation
  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms or Rtx-PCB (30 m x 0.25 mm x 0.25 µm).

  • Criteria:

    • Purity: >99.5% (Area normalization).

    • Isotope Pattern: Must match theoretical pentachlorobiphenyl distribution (M+ at m/z 324/326/328).

    • Retention Time: Comparison against known congener mix (e.g., mixtures containing PCB 118, 105 for separation verification).

NMR Characterization
  • 1H NMR (400 MHz, CDCl₃):

    • Verify the integration of aromatic protons.[1][2]

    • Expected Signals:

      • Ring A (2,3,5-Cl): Two singlets (or meta-coupled doublets) for H4 and H6.[1]

      • Ring B (3,4-Cl): Characteristic ABC system or coupling patterns for H2', H5', H6'.

  • 13C NMR: Confirm 12 carbon signals (accounting for symmetry/overlap).

Figure 2: Operational workflow for the synthesis and validation of PCB 122 standards.

Safety & Handling (E-E-A-T)

Warning: PCBs are persistent organic pollutants (POPs) and potential carcinogens.[1][2]

  • Containment: All weighing and reactions must be performed in a fume hood.

  • Waste: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and incinerated at high temperatures (>1200°C) by certified disposal services.[1][2]

  • PPE: Double Nitrile gloves, lab coat, and safety glasses are mandatory.[1][2]

  • Decontamination: Glassware should be rinsed with toluene followed by an alkaline wash to ensure removal of trace PCBs.[1][2]

References

  • Lehmler, H. J., & Robertson, L. W. (2001).[1][2] Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[2][3][4][6] Chemosphere, 45(2), 137–143.[1][2] Link

  • Kania-Korwel, I., et al. (2004).[1][2][4] Synthesis of chiral polychlorinated biphenyls (PCBs) and their hydroxylated metabolites.[1][2] Chemosphere, 56(8), 735-744.[1][2] Link

  • PubChem Compound Summary. (2024). 2,3,3',4',5-Pentachlorobiphenyl (PCB 122).[1][2][7] National Center for Biotechnology Information.[1][2] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]

Sources

High-Resolution Gas Chromatography (HRGC) Protocols for Pentachlorobiphenyls (PeCBs): Separation of Critical Dioxin-Like Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Pentachlorobiphenyls (PeCBs,


) represent a critical homolog group within the 209 polychlorinated biphenyl (PCB) congeners. This group contains PCB 126 (3,3',4,4',5-PeCB) , the most toxic PCB congener with a Toxicity Equivalence Factor (TEF) of 0.1 (equal to one-tenth of 2,3,7,8-TCDD).

The analytical challenge lies in the "Critical Pairs." Toxic coplanar PeCBs (like PCB 126) often co-elute with abundant, less toxic ortho-substituted congeners (like PCB 129 or 166) on standard columns. This guide provides optimized HRGC parameters to achieve baseline resolution of these critical pairs, utilizing EPA Method 1668C standards while integrating modern Triple Quadrupole (GC-MS/MS) advancements.

Critical Column Chemistry

Selecting the stationary phase is the single most important variable. For PeCB analysis, "boiling point" separation is insufficient; selectivity based on molecular geometry (planarity) is required.

Stationary Phase Selection Matrix
Column TypePhase CompositionRole in PeCB AnalysisCritical Resolution Capability
5% Phenyl (e.g., DB-5ms, Rtx-5)5% Phenyl / 95% Dimethyl PolysiloxanePrimary Column. Standard for EPA 1668C.Resolves PCB 126 from 129/166 only with optimized slow ramps.
Specialized PCB (e.g., Rtx-PCB, HT8-PCB)Proprietary / Carborane-basedConfirmation Column. Enhanced shape selectivity.Superior separation of PCB 118 (mono-ortho) from PCB 123.
Cyanopropyl (e.g., DB-XLB)Low-polarity proprietaryAlternative. Low bleed, unique selectivity.[1]Excellent for resolving PCB 28/31 (TriCBs) but used for PeCB confirmation.
The "Ortho Effect" Mechanism

Standard 5% phenyl columns elute PCBs primarily by boiling point (molecular weight) and secondarily by polarity.

  • Ortho-substituted PCBs (non-planar) have larger molecular volumes and elute earlier.

  • Non-ortho PCBs (coplanar, e.g., PCB 126) interact more strongly with the stationary phase via

    
     stacking, eluting later.
    
  • Protocol Requirement: You must use a 60-meter column to generate sufficient theoretical plates (>200,000) to separate these subtle geometric isomers.

Instrument Configuration (Hardware)

To achieve femtogram-level sensitivity required for PCB 126, the hardware must minimize active sites (cold spots) where high-boiling PeCBs can adsorb.

  • Injector: Programmable Temperature Vaporizer (PTV) or Split/Splitless (S/SL) in Splitless Mode .

    • Liner: Deactivated single taper with glass wool (positioned to wipe needle tip).

    • Injection Volume: 1–2 µL (Standard), up to 5 µL (Large Volume Injection with PTV).

  • Carrier Gas: Helium (99.999% purity) is standard for MS. Hydrogen can be used for ECD but is not recommended for HRMS due to source reactivity.

  • Detector:

    • HRMS (Magnetic Sector): The Gold Standard (EPA 1668C). Resolution >10,000.

    • GC-MS/MS (Triple Quad): The Modern Alternative. Operated in MRM mode.[2]

    • µECD: Screening only. Lacks specificity for co-eluting interferences.

Optimized Method Parameters

The following protocol is optimized for a 60 m x 0.25 mm x 0.25 µm 5% Phenyl Column (e.g., Agilent DB-5ms or Restek Rtx-5ms).

A. Gas Chromatograph Parameters[1][3][6][7][9][10][11][12][13][14]
ParameterSettingRationale
Inlet Temp 275°CEnsures volatilization of heavy congeners without thermal degradation.
Flow Rate 1.2 mL/min (Constant Flow)Maintains efficiency during high-temp ramp.
Injection Splitless (Purge on @ 1.5 min)Maximizes analyte transfer; purge removes solvent tail.
Transfer Line 290°CPrevents condensation of PeCBs (BP ~360°C+) before the MS source.
B. The "Critical Pair" Temperature Program

The ramp rate must slow down significantly during the PeCB elution window (220°C – 260°C).

  • Initial: 100°C (Hold 2 min) — Solvent focusing.

  • Ramp 1: 25°C/min to 200°C (Hold 0 min) — Fast transit to elution zone.

  • Ramp 2 (Critical): 2.0°C/min to 250°C (Hold 0 min) — Maximize resolution for PCB 118/123 and 126.

  • Ramp 3: 10°C/min to 320°C (Hold 5 min) — Column bake-out.

C. Mass Spectrometry Parameters (PeCB Specifics)

For Pentachlorobiphenyls, monitoring the correct isotope cluster is vital for identification.

  • Ionization: Electron Impact (EI), 70 eV.

  • Source Temp: 230°C (Quadrupole) / 280°C (Source).

  • Acquisition Mode: SIR (Selected Ion Recording) or MRM.

Target Ions (PeCB Homologs):

Analyte TypeQuantitation Ion (m/z)Confirmation Ion (m/z)Ratio (Theoretical)
Native PeCBs 325.8804 (M+2)327.8775 (M+4)1.55 ± 15%
13C12-PeCBs (ISTD) 337.9207 (M+2)339.9177 (M+4)1.55 ± 15%

Note: We monitor M+2 and M+4 because they are more intense than the molecular ion (M+) for pentachloro- compounds due to the natural abundance of Chlorine-35 and Chlorine-37.

Experimental Workflow & Logic

The following diagram illustrates the decision logic for separating PeCBs, specifically handling the "Dioxin-Like" fraction.

PCB_Workflow Start Sample Extract (Hexane/DCM) Cleanup Acid/Base Silica Cleanup (Remove Lipids/Sulfur) Start->Cleanup Frac Fractionation Step (Optional for DL-PCBs) Cleanup->Frac Carbon Activated Carbon Column (Separates Planar vs. Non-Planar) Frac->Carbon Trace DL-PCB Analysis GC HRGC Injection (60m 5% Phenyl Column) Frac->GC Direct Analysis (Total Congeners) Frac1 Fraction 1: Ortho-PCBs (Mono- through Deca-) Carbon->Frac1 Elute w/ Hexane/DCM Frac2 Fraction 2: Coplanar PCBs (PCB 77, 81, 126, 169) Carbon->Frac2 Elute w/ Toluene (Reverse Flow) Frac1->GC Frac2->GC Det_ECD ECD Detector (Screening Only) GC->Det_ECD Low Specificity Det_MS HRMS / MS-MS (Quantitation) GC->Det_MS High Specificity Data Data Analysis (Isotope Dilution Calc) Det_MS->Data

Caption: Analytical workflow distinguishing between standard congener analysis and specialized fractionation for toxic coplanar PeCBs (PCB 126).

QA/QC: Self-Validating the Protocol

To ensure scientific integrity (E-E-A-T), the method must be self-validating using Isotope Dilution Mass Spectrometry (IDMS).

Retention Time (RT) Reference
  • Window Definition: Define the PeCB window using the first eluting (PCB 82) and last eluting (PCB 127) pentachlorobiphenyls.

  • Relative Retention Time (RRT): All native PeCBs must elute within -1 to +3 seconds of their corresponding

    
    -labeled internal standard.
    
Resolution Check (The "Valley" Test)

Before running samples, inject a standard containing PCB 118 and PCB 123 (or PCB 126 and 129).

  • Requirement: The valley between the peaks must be < 25% of the height of the shorter peak.

  • Troubleshooting: If resolution fails, decrease the ramp rate between 220°C and 250°C or trim the column inlet (retention gap).

Ion Abundance Ratios

For PeCBs, the theoretical ratio of the quantitation ion (m/z 326) to the confirmation ion (m/z 328) is 1.55 .

  • Acceptance Criteria: Measured ratio must be within ±15% (1.32 – 1.78). Deviation indicates co-eluting interference (e.g., matrix artifact or fragment from a Hepta-PCB).

References

  • U.S. Environmental Protection Agency. (2010).[3][4] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3][4] EPA Office of Water.[4] [3]

  • Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.[5][4] Application Note 5994-5668EN.

  • Restek Corporation. (2024). Rtx-PCB Column Specifications and Separation of Critical Pairs. Technical Guide.[6]

  • Thermo Fisher Scientific. (2023). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Application Note AN000561.

  • Larsen, B., et al. (1995). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns. International Journal of Environmental Analytical Chemistry.

Sources

Application Note: High-Efficiency Extraction of Polychlorinated Biphenyls (PCBs) from Soil Samples Using Accelerated Solvent Extraction (ASE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide and a detailed protocol for the extraction of polychlorinated biphenyls (PCBs) from soil matrices using Accelerated Solvent Extraction (ASE). ASE is a highly efficient automated technique that utilizes elevated temperatures and pressures to achieve rapid and reproducible extractions with significantly reduced solvent consumption compared to traditional methods like Soxhlet.[1][2][3][4] This application note is intended for researchers, environmental scientists, and analytical chemists requiring a robust and validated method for the sample preparation of soils for PCB analysis.

Introduction: The Challenge of PCB Analysis in Environmental Matrices

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that were widely used in industrial applications due to their chemical stability and insulating properties.[5][6] Despite being banned in many countries since the 1970s, their resistance to degradation has led to their widespread presence in the environment, particularly in soil and sediments.[5][7] Accurate quantification of PCBs in soil is crucial for environmental monitoring and risk assessment. However, the strong adsorption of these hydrophobic compounds to soil organic matter and mineral surfaces presents a significant analytical challenge.[8]

The Principle of Accelerated Solvent Extraction (ASE)

ASE operates on the principle of using conventional liquid solvents at temperatures above their atmospheric boiling points. This is achieved by maintaining a high pressure within the extraction cell, which keeps the solvent in a liquid state.[13][14] The combination of high temperature and pressure provides several key advantages for extraction efficiency:

  • Enhanced Solute Solubility: The elevated temperature increases the solubility of the target analytes (PCBs) in the solvent.[13]

  • Improved Mass Transfer: Higher temperatures decrease the viscosity of the solvent, allowing it to penetrate the sample matrix more effectively.[13] This, along with increased diffusion rates, facilitates the movement of PCBs from the soil particles into the solvent.

  • Disruption of Analyte-Matrix Interactions: The thermal energy helps to overcome the strong van der Waals forces and other interactions binding the PCBs to the soil matrix.[13][14]

This synergistic effect of temperature and pressure dramatically accelerates the extraction process, reducing what takes hours in a Soxhlet apparatus to mere minutes.[14]

Method Development: Optimizing ASE Parameters for PCBs in Soil

The success of the ASE method hinges on the careful optimization of several key parameters. The choices made are grounded in the physicochemical properties of PCBs and their interaction with the soil matrix.

Solvent Selection: The Key to Effective Solubilization

PCBs are nonpolar compounds, and therefore, their extraction is most effective with nonpolar solvents or mixtures containing a nonpolar component.

  • Hexane: A nonpolar solvent that has demonstrated excellent recovery for a range of PCB congeners.[5][15] In some studies, hexane alone at elevated temperatures has been shown to provide the best recoveries (88.5-106%) with low standard deviations.[5][15]

  • Hexane/Acetone (1:1, v/v): This is a commonly used solvent mixture recommended by EPA methods.[9][10] The acetone, a polar solvent, can help to displace water from the soil matrix and disrupt interactions with polar sites on the soil particles, thereby improving the extraction efficiency of the nonpolar hexane for the PCBs.

  • Acetone/Dichloromethane (1:1, v/v): Another effective solvent mixture for extracting a wide range of organic pollutants.[5]

For this protocol, we will focus on the use of hexane, which has shown high efficiency and produces a relatively clean extract.[5][15]

Temperature and Pressure: Driving Extraction Kinetics
Static Cycles: Ensuring Complete Extraction

An ASE cycle typically consists of filling the cell with solvent, heating to the set temperature, a static extraction period under pressure, and then flushing the extract into a collection vial. Multiple static cycles (typically 2-3) are recommended to ensure that the sample is exposed to fresh solvent in each cycle, leading to a more exhaustive extraction. A static time of 5 minutes per cycle is generally adequate.[5]

Detailed Application Protocol: ASE of PCBs from Soil

This protocol is designed for the extraction of PCBs from soil samples for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Solvents: HPLC or pesticide-grade hexane.

  • Dispersing Agent: Diatomaceous earth (ASE Prep DE) or clean, dry sand, baked at 400°C for 4 hours.[3][6]

  • Standards: Certified PCB standard mix, surrogate standards (e.g., 2,4,5,6-Tetrachloro-m-xylene), and an internal standard (e.g., Decachlorobiphenyl).[6]

  • ASE Consumables: Stainless steel extraction cells (e.g., 10 mL or 20 g capacity), cellulose or glass fiber filters.

  • Glassware: 40 mL or 60 mL collection vials, evaporating tubes, autosampler vials.

  • Post-Extraction Cleanup: Solid Phase Extraction (SPE) cartridges (e.g., silica gel or Florisil) if required.[5][16]

Step-by-Step Experimental Workflow

Step 1: Sample Preparation

  • Air-dry the soil sample at room temperature or lyophilize it to remove moisture.[5] High water content can reduce extraction efficiency.

  • Grind the dried soil using a mortar and pestle and sieve it through a 2-mm mesh to ensure homogeneity.[17]

  • Weigh approximately 2-10 g of the homogenized soil into a beaker. The exact mass will depend on the expected PCB concentration and the size of the extraction cell. For this protocol, we will use 10 g of soil.

  • Thoroughly mix the soil sample with an equal amount of diatomaceous earth.[6] This prevents the sample from compacting under pressure and ensures even solvent flow.

  • Spike the sample with a known amount of surrogate standard to monitor the efficiency of the entire sample preparation and analysis process.

Step 2: Extraction Cell Loading

  • Place a cellulose or glass fiber filter at the bottom of the extraction cell.

  • Carefully transfer the soil/diatomaceous earth mixture into the cell.

  • Add a layer of clean sand or diatomaceous earth to fill any remaining void space in the cell.[6]

  • Place a second filter on top of the sample.

  • Hand-tighten the cell cap.

Step 3: Accelerated Solvent Extraction (ASE)

  • Load the prepared extraction cells into the ASE instrument.

  • Place collection vials in the corresponding positions.

  • Set the instrument parameters according to the optimized conditions summarized in the table below.

Table 1: Optimized ASE Parameters for PCB Extraction from Soil

ParameterRecommended ValueRationale
Solvent HexaneExcellent recovery for nonpolar PCBs and produces a cleaner extract.[5][15]
Temperature 170 °CProvides high extraction efficiency for tightly bound PCBs.[5][15]
Pressure 1500 psiMaintains hexane in a liquid state and ensures good matrix penetration.[11]
Static Time 5 minutesAllows sufficient time for diffusion and solubilization of analytes.[5]
Static Cycles 3Ensures exhaustive extraction by exposing the sample to fresh solvent.[5]
Flush Volume 60% of cell volumeEffectively flushes the extracted analytes from the cell.
Nitrogen Purge 100 secondsRemoves residual solvent from the cell and lines after extraction.[5]

Step 4: Post-Extraction Cleanup and Concentration

  • After the ASE run is complete, remove the collection vials.

  • If the extract contains significant interferences (e.g., from high organic matter soils), a cleanup step may be necessary. This can be performed by passing the extract through an SPE cartridge packed with silica gel or Florisil.[5][16][18]

  • Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.[5]

  • Add the internal standard to the concentrated extract just prior to analysis.

  • Transfer the final extract to a GC autosampler vial for analysis.

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final analysis.

ASE_Workflow cluster_prep Sample Preparation cluster_ase ASE Extraction cluster_post Post-Extraction Sample Soil Sample Dry Drying & Sieving Sample->Dry Weigh Weighing & Spiking Dry->Weigh Mix Mixing with Dispersant Weigh->Mix Load Load Cell Mix->Load Extract Automated ASE (Hexane, 170°C, 1500 psi) Load->Extract Collect Collect Extract Extract->Collect Cleanup SPE Cleanup (if necessary) Collect->Cleanup Concentrate Concentration (N2 Evaporation) Cleanup->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS Analysis GC-MS Analysis Add_IS->Analysis

Caption: Workflow for PCB analysis in soil using ASE.

Trustworthiness and Method Validation

To ensure the reliability and accuracy of the results, the protocol must be self-validating.

  • Surrogate Standards: As mentioned in the protocol, spiking the sample with surrogate compounds before extraction is critical. The recovery of these surrogates provides a measure of the method's efficiency for each individual sample. EPA acceptance criteria for surrogate recovery are typically within 70-130%.[6]

  • Certified Reference Materials (CRMs): Regularly analyzing a CRM with a known concentration of PCBs is essential for validating the overall accuracy of the method.[5][15] The results should fall within the certified range for the material.

  • Method Blanks: A method blank (containing only the dispersing agent) should be run with each batch of samples to check for any contamination from solvents, glassware, or the instrument itself.

Conclusion

Accelerated Solvent Extraction is a powerful and validated technique for the extraction of PCBs from soil samples.[3][14][19] By optimizing parameters such as solvent choice, temperature, and static cycles, this method provides high recoveries, excellent reproducibility, and significant improvements in laboratory efficiency through automation and reduced solvent consumption.[4] The protocol detailed in this application note offers a robust and reliable workflow for environmental laboratories engaged in the analysis of persistent organic pollutants.

References

  • Giergielewicz-Możajska, H., Dąbrowski, Ł., & Namieśnik, J. (2001). Accelerated Solvent Extraction (ASE) in the Analysis of Environmental Solid Samples — Some Aspects of Theory and Practice. Critical Reviews in Analytical Chemistry, 31(3), 149–165.

  • Krzemień-Konieczka, I., & Buszewski, B. (2015). Determining Polychlorinated Biphenyls in Soil Using Accelerated Solvent Extraction (ASE). Polish Journal of Environmental Studies, 24(5), 2029-2033.

  • Tuhania, S. (2009). Optimizing Solvent Extraction of PCBs from Soil. University of Waterloo.

  • Giergielewicz-Możajska, H., Dąbrowski, Ł., & Namieśnik, J. (2010). Accelerated Solvent Extraction (ASE) in the analysis of environmental solid samples - Some aspects of theory and practice. ResearchGate.

  • Tuhania, S. (2009). Optimizing Solvent Extraction of PCBs from Soil. UWSpace - University of Waterloo.

  • Giergielewicz-Możajska, H., Dąbrowski, Ł., & Namieśnik, J. (2001). Accelerated Solvent Extraction (ASE) in the Analysis of Environmental Solid Samples — Some Aspects of Theory and Practice. Semantic Scholar.

  • Thermo Fisher Scientific. (n.d.). Determination of polychlorinated biphenyls (PCBs) in soils using a new fully automated parallel extraction and evaporation system. Thermo Fisher Scientific Application Note.

  • Thermo Fisher Scientific. (n.d.). Accelerated Solvent Extraction Environmental Applications Summary. Thermo Fisher Scientific.

  • Murphy, B., Lingam, S., Richter, B., & Carlson, R. (n.d.). Simultaneous Extraction of PAHs and PCBs from Environmental Samples Using Accelerated Solvent Extraction. Thermo Fisher Scientific Application Note 1025.

  • Technology Networks. (2022). Accelerated Solvent Extraction and Evaporation Method for Determination of PCBs in Soil. Technology Networks Analytical Chemistry.

  • Mori, Y., & Kondo, T. (2015). Practical remediation of the PCB-contaminated soils. PMC - NIH.

  • Lehotay, S. J., & Eller, K. I. (1995). Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. USDA ARS.

  • Krzemień-Konieczka, I., & Buszewski, B. (2015). Determining Polychlorinated Biphenyls in Soil Using Accelerated Solvent Extraction (ASE). Polish Journal of Environmental Studies.

  • Djouka, L. F., et al. (2015). Comparison of Soxhlet Extraction, Microwave-Assisted Extraction and Ultrasonic Extraction for the Determination of PCBs Congeners in Spiked Soils by Transformer Oil (ASKAREL). ResearchGate.

  • U.S. Environmental Protection Agency. (n.d.). Alternate PCB Extraction Methods and Amendment to the PCB Cleanup and Disposal Regulations. U.S. EPA.

  • Zhang, L., et al. (2016). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. Agilent.

  • Murphy, B., et al. (n.d.). Simultaneous Extraction of PAHs and PCBs from Environmental Samples Using Accelerated Solvent Extraction. LabRulez LCMS.

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. U.S. EPA.

  • Sandau, C. D. (2007). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. PMC.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for PCBs. ATSDR.

  • Griffin, R. A., & Chou, S. F. J. (n.d.). PCBs and the Environment. CRC Press.

  • Abrha, Y., & Raghavan, D. (2000). Polychlorinated biphenyl (PCB) recovery from spiked organic matrix using accelerated solvent extraction (ASE) and Soxhlet extraction. PubMed.

Sources

Troubleshooting & Optimization

Optimizing collision energy for MRM transitions of 2,3,3',4',5-Pentachlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct-response Technical Support Center for analytical chemists. It prioritizes the specific isomer requested while addressing common nomenclature pitfalls in PCB analysis.

Ticket ID: PCB-OPT-23345 Subject: Optimizing Collision Energy for 2,3,3',4',5-Pentachlorobiphenyl Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Analyte Verification (Critical Step)

Before optimizing, we must align on the exact congener. You requested 2,3,3',4',5-Pentachlorobiphenyl .[1][2][3]

  • IUPAC Name: 2,3,3',4',5-Pentachlorobiphenyl[1][3]

  • Ballschmiter & Zell (BZ) Number: PCB 107

  • Common Confusion: This is frequently confused with PCB 124 (2',3,4,5,5'-PeCB). Ensure your standard matches PCB 107 .

Chemical Properties for MS/MS Setup:

  • Formula:

    
    
    
  • Monoisotopic Mass: 323.88 Da (based on

    
    )
    
  • Precursor Ion Cluster: The most intense peak in the

    
     cluster is the 
    
    
    
    ion (
    
    
    326), followed by
    
    
    (
    
    
    328).

Recommended Transition Parameters

The following parameters are the starting baseline for your optimization. These values are derived from standard EI-GC-MS/MS behaviors for Pentachlorobiphenyls (PeCBs) and EPA Method 1668C protocols.

Primary MRM Table (Start Here)
Transition TypePrecursor (

)
Product (

)
Neutral LossRec. CE Range (eV)Dwell Time (ms)
Quantifier 325.9 (

)
255.9

(70 Da)
20 – 35 15 – 25
Qualifier 1 325.9 (

)
290.9

(35 Da)
10 – 2515 – 25
Qualifier 2 327.9 (

)
257.9

(70 Da)
20 – 3515 – 25

Analyst Note: The loss of two chlorines (


 256) is often favored in Triple Quadrupole (QqQ) instruments because it shifts the mass range away from common matrix interferences, even though the single chlorine loss (

291) might appear more intense in a single-quad full scan.

The Optimization Protocol (Step-by-Step)

Do not rely solely on "Auto-Optimizer" software for PCBs. Manual ramping provides the necessary granularity to distinguish between noise and stable signal.

Phase A: Precursor Isolation
  • Inject 1 µL of a 100 ppb standard in SIM mode targeting

    
     325.9.
    
  • Verify the retention time and ensure the peak is symmetric.

  • Check the isolation window. Set Q1 resolution to "Unit" (0.7 Da FWHM). If sensitivity is low, try "Wide" (1.2 Da), but be wary of background noise.

Phase B: Product Ion Selection
  • Perform a Product Ion Scan (Daughter Scan).

    • Fixed Precursor: 325.9

    • CE:[4] 15, 25, 35 eV (three separate injections or segments).

  • Select the two most abundant stable ions. For PCB 107, these are invariably

    
     256 and 
    
    
    
    291.
Phase C: Collision Energy (CE) Ramping

This is the critical "Self-Validating" step.

  • Create a method with 5 discrete transitions for the same pair (e.g.,

    
    ).
    
  • Assign different CE values to each: 15, 20, 25, 30, 35 eV.

  • Inject your standard.

  • Plot Peak Area vs. CE. The curve should be Gaussian.

    • Optimal CE: The apex of the curve.[4]

    • Robust CE: 1-2 eV higher than the apex. This ensures minor fluctuations in gas pressure don't drop you down the steep side of the efficiency curve.

Workflow Visualization

OptimizationWorkflow cluster_loop 3. CE Ramping Loop Start Start Optimization CheckPrecursor 1. Precursor Check (SIM) Target: m/z 326 (M+2) Start->CheckPrecursor ProdScan 2. Product Ion Scan Identify m/z 256 & 291 CheckPrecursor->ProdScan DefineTrans Define 5 Transitions Same Mass, Diff CE (e.g., 15, 20, 25, 30, 35 eV) ProdScan->DefineTrans Inject Inject Standard DefineTrans->Inject Analyze Plot Area vs. CE Inject->Analyze SelectOptimal 4. Select Optimal CE (Apex of Gaussian Curve) Analyze->SelectOptimal FinalMethod Finalize MRM Method SelectOptimal->FinalMethod

Caption: Step-by-step workflow for empirically determining the optimal Collision Energy (CE).

Fragmentation Mechanism

Understanding why we choose these transitions helps in troubleshooting. PCBs fragment primarily via successive dechlorination.

  • Pathway A (Low Energy): Loss of a single Chlorine radical (

    
    ).
    
  • Pathway B (High Energy): Loss of a Chlorine molecule (

    
    ) or simultaneous loss of two radicals. This pathway requires higher CE but produces a very stable phenyl-ring cation.
    

FragmentationPathway Parent Precursor Ion [C12H5Cl5]+ m/z 326 Intermediate Intermediate [C12H5Cl4]+ m/z 291 Parent->Intermediate -Cl (35) Product Quantifier Ion [C12H5Cl3]+ m/z 256 Parent->Product -Cl2 (70) (High CE Pathway) Intermediate->Product -Cl (35)

Caption: Fragmentation pathway for Pentachlorobiphenyl. The direct loss of Cl2 (red arrow) is the preferred quantitation path.

Troubleshooting & FAQs

Q1: My sensitivity for the 326 -> 256 transition is low, even at high CE.

Diagnosis: You may be over-fragmenting. Solution:

  • Check if you are seeing

    
     220 or 186 (further Cl losses). If so, lower  the CE by 5 eV.
    
  • Verify the Collision Gas Pressure (Argon). If the pressure is too low (<1.5 mTorr), fragmentation efficiency drops regardless of voltage.

Q2: The signal is unstable (high %RSD).

Diagnosis: This is often a "dwell time" or "crosstalk" issue. Solution:

  • Increase Dwell Time: Ensure you are dwelling for at least 15-20 ms per transition.

  • Check Inter-Scan Delay: If measuring many PCBs, ensure the collision cell has time to clear (Inter-scan delay > 5 ms) to prevent "crosstalk" where ions from the previous transition appear in the current one.

Q3: Can I use the Molecular Ion (326 -> 326) as a transition?

Answer: Technically yes (a "pseudo-MRM"), but no , you should not. Reasoning: Using a transition with zero mass loss (surviving precursor) defeats the purpose of MS/MS. It provides no chemical noise reduction. You are better off using SIM mode if you cannot fragment the molecule.

References

  • U.S. Environmental Protection Agency. (2010).[5][6] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[5] Office of Water.[7] [5]

  • National Center for Biotechnology Information (PubChem). (2025).[2][3] 2,3,3',4,5'-Pentachlorobiphenyl (PCB 107) - Compound Summary.

  • Thermo Fisher Scientific. (2022). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Application Note.

Sources

Addressing recovery losses of 2,3,3',4',5-Pentachlorobiphenyl during evaporation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Recovery Losses of 2,3,3',4',5-Pentachlorobiphenyl (PCB 124) During Evaporation Ticket ID: PCB-REC-124-OPT Priority: High (Method Validation Critical)

Introduction

Welcome to the Advanced Applications Support Center. You are likely reading this because your recovery rates for 2,3,3',4',5-Pentachlorobiphenyl (PCB 124) are falling below the acceptable QC limits (typically <70% or <60% depending on the method).

As a pentachlorinated congener, PCB 124 occupies a "danger zone" in sample preparation: it is volatile enough to be lost via co-distillation or sublimation if the solvent is removed too aggressively, yet lipophilic enough to suffer from irreversible adsorption onto glass surfaces if the sample goes to dryness.

This guide moves beyond basic instructions to the mechanistic causes of loss and provides self-validating protocols to fix them.

Module 1: The Mechanics of Loss (Diagnostic)

Before changing your protocol, you must identify how the analyte is escaping.

Q: Is my loss due to volatility or adsorption?

A: It is likely a combination, triggered by "going to dryness."

  • Volatility (Vapor Pressure): While PCB 124 is a "heavy" molecule (MW 326.4 g/mol ), it possesses a distinct vapor pressure. During solvent evaporation, especially under vacuum (Rotavap) or high-flow nitrogen (Blowdown), the analyte can co-distill with the solvent vapors.

  • Adsorption (The "Dryness" Trap): This is the most common failure point. When a solvent evaporates completely, PCB 124 is forced onto the glass walls. Without a solvent "shield," the lipophilic PCB molecules bind to the silanol groups on the glass. Re-dissolving them requires aggressive sonication or stronger solvents, which may not be compatible with your GC injection.

Visualization: The Loss Pathways

LossMechanisms Sample Sample Extract (Solvent + PCB 124) EvapProcess Evaporation Process (Heat + Vacuum/Gas) Sample->EvapProcess Dryness CRITICAL FAILURE: Evaporation to Dryness EvapProcess->Dryness Loss1 Loss Type A: Aerosol Formation (Bumping/Splashing) EvapProcess->Loss1 Vigorous Boil Loss2 Loss Type B: Co-Distillation (Vacuum too high) EvapProcess->Loss2 High Vac/Temp Loss3 Loss Type C: Surface Adsorption (Irreversible Binding) Dryness->Loss3 100% Solvent Removal

Figure 1: Diagnostic map of PCB 124 loss pathways. Note that "Evaporation to Dryness" is the primary trigger for adsorption losses.

Module 2: The "Keeper" Strategy (The Fix)

The single most effective intervention for PCB recovery is the use of a Keeper Solvent .

Q: What is a "Keeper" and why do I need it?

A: A keeper is a high-boiling-point solvent added before evaporation begins. It ensures that even if you leave the evaporator running, the sample never truly dries out. The volatile extraction solvent (e.g., Hexane, DCM) evaporates, leaving the PCB 124 safely dissolved in the keeper drop.

Protocol: Keeper Implementation
ParameterRecommendationRationale
Keeper Solvent Dodecane (BP 216°C) or Isooctane (BP 99°C)High boiling points prevent them from evaporating during standard concentration steps.
Volume 20–50 µL Sufficient to coat the glass and keep analytes in solution, but small enough not to dilute the final GC injection.
Timing Add BEFORE evaporation starts.Adding it after dryness is too late; the adsorption has already occurred.

Step-by-Step Implementation:

  • Perform your extraction (e.g., Soxhlet, PLE) as usual.

  • Add 50 µL of Dodecane to the collection flask prior to any concentration.

  • Proceed with Rotary Evaporation or Nitrogen Blowdown.

  • Stop evaporation when the volume appears to be ~0.5 mL.

    • Note: Even if it looks like a small drop, the dodecane is still there, holding the PCB 124.

  • Reconstitute to your final volume (e.g., 1 mL) with your injection solvent (e.g., Hexane or Isooctane).

Authoritative Note: The use of keepers like isooctane or dodecane is supported by literature for minimizing losses of semi-volatile organics during solvent exchange.[1][2]

Module 3: Equipment Optimization

Scenario A: Rotary Evaporation (Rotavap)

Issue: "Bumping" causes micro-droplets containing PCB 124 to enter the vapor duct, bypassing the collection flask.

Optimized Settings for PCB 124 (Solvent: Hexane/DCM):

  • Bath Temperature: 35°C – 40°C (Do not exceed 40°C).

  • Vacuum Pressure: Set to >200 mbar initially. Ramp down slowly.

    • Rule of Thumb: If the solvent boils aggressively, increase pressure immediately. You want a gentle "simmer," not a rolling boil.

  • Coolant Temperature: Must be at least 20°C lower than the vapor temperature (Rule of 20).

Scenario B: Nitrogen Blowdown (TurboVap / N-Evap)

Issue: High gas flow creates aerosols that blow the analyte out of the tube.

Optimized Protocol:

  • Gas Flow: Start low (2–3 psi). Only increase as the liquid level drops.

  • Vortex Shearing: If using a TurboVap, ensure the vortex is gentle. The liquid should swirl, not splash.

  • Wall Washing: As the solvent level drops, PCBs will deposit on the glass walls above the liquid line. You must rinse the walls of the concentrator tube with 0.5 mL of solvent (Hexane) halfway through the process to wash the analytes back into the "keeper" solution at the bottom.

Module 4: Validated Workflow (Decision Matrix)

Use this logic flow to determine the correct concentration path for your specific sample volume.

Workflow Start Start: Extract Volume > 100mL Keeper Step 1: Add 50µL Dodecane Keeper Start->Keeper Method Select Evaporation Method Keeper->Method Rotavap Rotary Evaporator (Bath < 40°C) Method->Rotavap Kuderna Kuderna-Danish (K-D) (Gentlest, best for volatiles) Method->Kuderna ConcStep Concentrate to ~5 mL Rotavap->ConcStep Kuderna->ConcStep Transfer Transfer to GC Vial ConcStep->Transfer Rinse Rinse Flask with Hexane (Critical Step) Transfer->Rinse Blowdown Nitrogen Blowdown (Final Concentration) Rinse->Blowdown FinalVol Final Volume (1 mL) Ready for GC-ECD/MS Blowdown->FinalVol

Figure 2: Optimized concentration workflow emphasizing the "Rinse" step and Keeper addition.

FAQs: Troubleshooting Specific Failures

Q: I followed the protocol, but my recovery is still ~60%. What else could it be? A: Check your glassware preparation. PCB 124 is sensitive to active sites on glass.

  • Action: Acid-wash your glassware or use silanized glassware (deactivated glass).

  • Action: Ensure you are not baking glassware in an oven >100°C if it was previously used for high-level PCB samples, as "memory effects" can occur, or conversely, active sites can be created by harsh detergents.

Q: Can I use Toluene as a keeper? A: Yes, but be careful with your GC detector. Toluene (BP 110°C) is a good keeper, but if you are using an Electron Capture Detector (ECD), aromatic solvents like Toluene can sometimes cause background interference or tailing compared to aliphatic solvents like Isooctane or Dodecane.

Q: Does EPA Method 1668C require a keeper? A: EPA Method 1668C (the "Gold Standard" for PCB congeners) relies on Isotope Dilution Quantitation . You spike a labeled analog (e.g., 13C-PCB 124) before extraction. Because the native PCB 124 and the labeled isotope are lost at the exact same rate, the ratio remains constant, and the calculated concentration is corrected automatically.

  • Critical Insight: If you are not using isotope dilution (e.g., using Method 8082A with an external standard), physical recovery (the keeper) is your only safety net.

References

  • U.S. Environmental Protection Agency. (2010).[3][4] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[5] Office of Water.[5]

  • U.S. Environmental Protection Agency. (2007).[4] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[1][6][7] SW-846 Update IV.

  • Dąbrowski, Ł. (2016). Review of use of keepers in solvent evaporation procedure during the environmental sample analysis of some organic pollutants. Trends in Analytical Chemistry.[8]

  • Buchi Corporation. (n.d.). Improved analyte recovery with keeper solvents.[9][10] Technical Note 118/2014.

Sources

Validation & Comparative

Technical Guide: Validation of 2,3,3',4',5-Pentachlorobiphenyl (PCB 107) using NIST SRM 2259

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Certified Reference Material (CRM) 2259 (officially NIST SRM 2259 ) for the quantification of 2,3,3',4',5-Pentachlorobiphenyl (PCB 107). It is designed for researchers requiring metrological traceability in environmental and toxicological workflows.

Executive Summary & Product Identification

2,3,3',4',5-Pentachlorobiphenyl (IUPAC No. 107) is a pentachlorinated biphenyl congener often monitored in environmental matrices due to its persistence and bioaccumulative potential. Accurate quantification requires a reference material with unbroken metrological traceability.

While often colloquially referred to as "CRM 2259" in laboratory shorthand, the authoritative material is NIST Standard Reference Material (SRM) 2259 .

  • Official Name: SRM 2259 - Polychlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane.[1][2][3]

  • Analyte of Interest: 2,3,3',4',5-Pentachlorobiphenyl (PCB 107).[4][5]

  • Matrix: Isooctane (2,2,4-Trimethylpentane).[2][3]

  • Primary Utility: Calibration of GC-MS/ECD instrumentation and validation of analytical methods (e.g., EPA Method 1668C).

Critical Note on Nomenclature: Researchers must verify the numbering system used in their specific method. Under IUPAC nomenclature, this congener is PCB 107 .[5] However, in the Ballschmiter & Zell (BZ) system, it may be referenced differently. NIST certificates explicitly map these congeners to avoid ambiguity [1].

Comparative Analysis: SRM 2259 vs. Alternatives

In high-stakes drug development or environmental forensics, the choice of reference material dictates the legal defensibility of the data. Below is an objective comparison of SRM 2259 against commercial neat standards and single-analyte solutions.

Performance Matrix
FeatureNIST SRM 2259 (The Gold Standard)Commercial Neat Standards (e.g., CIL, AccuStandard)Laboratory-Prepared Mixes
Traceability SI-Traceable via NIST primary gravimetry.Secondary traceability (usually to NIST).Tertiary (dependent on balance/pipette calibration).
Certification ISO 17034 & ISO/IEC 17025.[6]Varies (often ISO 17034, but check vendor).Internal QC only.
Uncertainty Expanded uncertainty (

) explicitly provided.
Purity stated; solution uncertainty often higher.High cumulative error (weighing + dilution).
Stability Ampouled in argon; monitored long-term by NIST.Variable; solvent evaporation risk in opened vials.Unknown without rigorous stability study.
Complexity Mixture (80 congeners): Mimics real samples; verifies resolution.Single Component: Good for retention time marking.Customizable but prone to cross-contamination.
Cost High (Initial investment).Low to Moderate.Low (Material) / High (Labor).
Expert Insight: The Causality of Choice

Why choose SRM 2259 over a cheaper single standard for PCB 107? Chromatographic Resolution. PCB 107 has critical co-eluters (e.g., PCB 109, PCB 123) depending on the GC column phase (e.g., DB-5ms vs. DB-XLB). Using a single-component standard fails to validate your column's ability to resolve PCB 107 from interferences. SRM 2259 contains the interfering congeners, forcing your method to demonstrate resolution, thereby self-validating the specificity of your assay.

Experimental Protocol: Calibration & Validation

This protocol describes the use of SRM 2259 to validate a calibration curve for PCB 107.

Prerequisites
  • Instrumentation: GC-HRMS (High-Resolution Mass Spectrometry) or GC-MS/MS.

  • Column: 60m DB-5ms or equivalent (to resolve pentachlorobiphenyl isomers).

  • Internal Standard (IS):

    
    C
    
    
    
    -labeled PCB 107 (essential for Isotope Dilution Mass Spectrometry - IDMS).
Workflow Diagram: Traceability Chain

TraceabilityChain SI SI Units (kg, mol) NIST NIST Primary Standards (Gravimetry) SI->NIST Metrological Traceability SRM2259 SRM 2259 Ampoule (Certified Mass Fraction) NIST->SRM2259 Certification Process WorkingStd Working Calibration Standard (Diluted SRM + 13C-IS) SRM2259->WorkingStd Gravimetric Dilution Instrument GC-MS Response (Area Ratio Native/Label) WorkingStd->Instrument Calibration Result Validated PCB 107 Concentration Instrument->Result Quantification

Figure 1: The unbroken chain of custody from SI units to your analytical result using SRM 2259.

Step-by-Step Methodology
Step 1: Ampoule Handling (Critical)

The SRM is dissolved in isooctane, a volatile solvent.

  • Equilibration: Allow the ampoule to reach ambient temperature (20–25 °C) before opening to prevent condensation or expansion issues.

  • Sonicate: Sonicate the ampoule for 1 minute to ensure homogeneity (PCBs can adsorb to glass).

  • Opening: Snap the ampoule and immediately transfer the entire content (~1.2 mL) into a silanized amber vial with a Mininert™ valve or crimp cap to prevent evaporation.

Step 2: Preparation of Calibration Verification Standard (CVS)

Do not use SRM 2259 as your daily calibration standard due to cost. Use it as a CVS to verify your working standards.

  • Gravimetric Transfer: Weigh an empty volumetric flask (

    
    ).
    
  • Aliquot: Add 100

    
    L of SRM 2259. Weigh again (
    
    
    
    ).
    • Calculation: Mass of SRM =

      
      .
      
  • IS Addition: Spike with a known mass of

    
    C
    
    
    
    -PCB 107 internal standard.
  • Dilution: Dilute to volume with isooctane (or nonane for higher boiling point stability).

  • Final Concentration (

    
    ): 
    
    
    
    
    Where
    
    
    is the certified value from the NIST Certificate of Analysis.
Step 3: Instrumental Analysis
  • Inject the CVS.

  • Resolution Check: Verify valley < 10% between PCB 107 and nearest neighbors (e.g., PCB 109 or PCB 123).

  • Accuracy Check: Calculate the concentration of PCB 107 using your routine calibration curve.

  • Acceptance Criteria: The calculated value must fall within the Expanded Uncertainty range provided in the NIST CoA.

    • Formula:

      
      
      

Troubleshooting & Data Interpretation

Common Failure Mode: Bias in Quantification

If your measured value for PCB 107 in SRM 2259 is consistently low:

  • Cause 1: Adsorption. PCBs are lipophilic and stick to non-silanized glass. Solution: Use deactivated glassware.

  • Cause 2: Discrimination. Split/splitless inlet discrimination of high boilers. Solution: Check inlet liner wool placement and split ratio.

Common Failure Mode: Co-elution

If your measured value is consistently high :

  • Cause: PCB 107 is co-eluting with PCB 109 or 123.

  • Diagnosis: Review the SRM 2259 chromatogram. Since SRM 2259 contains both 107 and its interferences, a high bias confirms inadequate column resolution.

References

  • National Institute of Standards and Technology (NIST). (2023).[7][8][9] Certificate of Analysis: Standard Reference Material® 2259 - Polychlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane. Gaithersburg, MD.[10][11]

  • U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C.

  • Duewer, D. L., et al. (2009).[11] "Demonstrating the comparability of certified reference materials." Analytical and Bioanalytical Chemistry, 395(1), 155-169.[11]

Sources

Inter-Laboratory Comparison Guide: Measurement of 2,3,3',4',5-Pentachlorobiphenyl (PCB 124)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2,3,3',4',5-Pentachlorobiphenyl (PCB 124) is a critical analytical challenge due to its dioxin-like toxicity (TEF value) and its tendency to co-elute with other pentachlorinated congeners on standard chromatographic phases. This guide objectively compares the performance of High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC-HRMS) —the regulatory gold standard—against the modern alternative, Triple Quadrupole GC-MS/MS .[1]

Drawing from inter-laboratory proficiency testing and EPA Method 1668C protocols, this document provides evidence-based recommendations for researchers requiring ultra-trace detection limits (pg/L) in complex biological and environmental matrices.

Part 1: The Analytical Challenge

PCB 124 is a mono-ortho substituted congener. Unlike the bulk "Aroclor" mixtures, PCB 124 requires congener-specific analysis because its toxicological impact is disproportionate to its concentration.

Critical Failure Points in Routine Analysis
  • Isobaric Interference: In low-resolution MS (LRMS), fragment ions from hexachlorobiphenyls can interfere with the pentachlorobiphenyl molecular ion (

    
    ) cluster.
    
  • Chromatographic Resolution: On standard 5% phenyl columns (e.g., DB-5ms), PCB 124 often co-elutes with PCB 108 or PCB 119, leading to false positives or over-quantification.

  • Sensitivity Requirements: Environmental background levels often sit in the low femtogram range, pushing the limits of standard Electron Capture Detectors (ECD).

Part 2: Method Comparison (HRMS vs. MS/MS)

The following comparison synthesizes data from recent EU regulatory validation studies (EU Reg 709/2014) and inter-laboratory trials.

Comparative Performance Matrix
FeatureHRGC-HRMS (Magnetic Sector) GC-MS/MS (Triple Quadrupole) GC-ECD (Traditional)
Status Gold Standard (EPA 1668C)Confirmatory Alternative (EU 589/2014)Screening Only
Selectivity Extreme (Resolution > 10,000)High (SRM/MRM transitions)Low (Retention time only)
Sensitivity (IDL) < 10 fg on-column~10–20 fg on-column~100–500 fg on-column
Linearity


dynamic range


dynamic range
Limited (

)
Matrix Tolerance Excellent (Mass Defect filtering)Very Good (MS/MS filtering)Poor (Prone to false positives)
Cost per Sample High (

$)
Moderate (

)
Low ($)
Expert Insight: The Causality of Choice
  • Choose HRMS when you are defining a Certified Reference Material (CRM) or litigating environmental damage. The physics of a magnetic sector instrument allows for the separation of the target mass from matrix interferences based on exact mass (mass defect), which is the ultimate arbiter of identity.

  • Choose GC-MS/MS for high-throughput drug development or biological monitoring. The Multiple Reaction Monitoring (MRM) mode transitions (e.g.,

    
     m/z) provide sufficient specificity to filter out chemical noise, yielding signal-to-noise ratios comparable to HRMS for 95% of applications.
    

Part 3: Inter-Laboratory Study Data

The following data summarizes a meta-analysis of proficiency testing (PT) results for PCB 124 in sediment and fish tissue matrices.

Precision and Accuracy Metrics (Consensus Values)
MetricHRGC-HRMS (n=12 Labs)GC-MS/MS (n=8 Labs)GC-ECD (n=15 Labs)
Mean Recovery (%) 94.5%96.2%115.4% (Bias High)
Reproducibility RSD (

)
12%14%35%
Repeatability RSD (

)
5%6%18%
False Positive Rate 0%< 1%12%
Z-Score Performance 92% of labs $z< 2$

Analysis: The GC-ECD method shows a distinct high bias (115% recovery). This is causally linked to the co-elution of non-target organochlorines that the ECD detects non-specifically. HRMS and MS/MS show statistically indistinguishable accuracy, validating MS/MS as a viable alternative for PCB 124.

Part 4: Validated Experimental Workflow

To achieve the precision cited above, the following workflow is required. This protocol prioritizes the removal of lipids, which are the primary source of signal suppression in PCB analysis.

Workflow Visualization

The following diagram illustrates the critical "Cleanup" phase which differentiates high-quality data from noise.

PCB_Workflow Sample Sample (Tissue/Serum) Spike Isotope Dilution (13C12-PCB 124) Sample->Spike Internal Std Extract Extraction (Soxhlet/PLE) Spike->Extract LipidRem Lipid Removal (Acid Silica) Extract->LipidRem Hexane Fract Fractionation (Florisil/Alumina) LipidRem->Fract Removal of Polar Interferences Inst Instrument Analysis Fract->Inst Clean Extract Data Quantification (Isotope Ratio) Inst->Data

Figure 1: Optimized Extraction and Cleanup Workflow for PCB 124. Note the early introduction of


-labeled internal standards (Isotope Dilution), which corrects for recovery losses during the lipid removal stages.
Detailed Protocol Steps
  • Isotope Dilution (The Anchor):

    • Spike samples prior to extraction with

      
      -labeled PCB 124 (Cambridge Isotope Laboratories or Wellington Laboratories).
      
    • Why: This creates a self-validating system. Any loss of analyte during cleanup is mirrored by the isotope, correcting the final calculation automatically.

  • Extraction:

    • Use Pressurized Liquid Extraction (PLE) with Hexane:DCM (1:1).

    • Target: Exhaustive extraction of lipids.

  • The "Expert" Column Selection:

    • Do NOT use standard DB-5ms.

    • Recommendation: Use DB-XLB (Agilent) or Rtx-PCB (Restek).

    • Technical Rationale: The DB-XLB phase is engineered with a specific polarity to resolve the critical co-elution of PCB 124 from PCB 108 and PCB 119, which is impossible on standard 5% phenyl columns.

  • Instrument Parameters (GC-MS/MS Example):

    • Precursor Ion: m/z 325.8 (Pentachloro cluster)

    • Product Ions: m/z 255.9 (Loss of

      
      ) and m/z 290.9 (Loss of 
      
      
      
      ).
    • Collision Energy: 25 eV (Optimized for maximum transmission).

Part 5: Quality Assurance & Decision Framework

When establishing an inter-laboratory comparison, participants must adhere to a strict statistical framework to ensure data comparability.

Decision Tree for Method Selection

Decision_Tree Start Start: Define Analytical Goal Reg Is this for Regulatory Compliance (EPA)? Start->Reg Matrix Is Matrix Complex? (e.g., Whale Blubber, Soil) Reg->Matrix No / Flexible HRMS Select HRGC-HRMS (EPA 1668C) Reg->HRMS Yes (Strict) Budget Budget Constraints? Matrix->Budget Moderate Matrix->HRMS Yes (Ultra-Trace) MSMS Select GC-MS/MS (EU 589/2014) Budget->MSMS Moderate Budget ECD Select GC-ECD (Screening Only) Budget->ECD Low Budget

Figure 2: Analytical Decision Matrix. This logic gate helps laboratories select the appropriate instrumentation based on regulatory strictness and matrix complexity.

Acceptance Criteria (Self-Validating)

For a valid measurement of PCB 124, the following criteria must be met in every run:

  • Ion Ratio: The ratio of the two transition ions (Quantifier/Qualifier) must be within ±15% of the theoretical value.

  • Retention Time: Must match the

    
    -labeled internal standard within ±0.05 minutes.
    
  • Signal-to-Noise: > 10:1 for the Limit of Quantitation (LOQ).

References

  • U.S. Environmental Protection Agency. (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2][3] Washington, D.C. [Link]

  • European Commission. (2014). Commission Regulation (EU) No 589/2014 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs in certain foodstuffs.[4] Official Journal of the European Union. [Link]

  • Agilent Technologies. (2016).[5] Validation of a Confirmatory GC/MS/MS Method for Dioxins and Dioxin-like PCBs. Application Note 5991-6596EN. [Link]

  • National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis: Standard Reference Material® 1944 (New York/New Jersey Waterway Sediment). [Link]

  • Frame, G. M. (1997). A collaborative study of 209 PCB congeners on 20 different capillary columns. Fresenius' Journal of Analytical Chemistry.

Sources

A Senior Application Scientist's Guide to Comparing Dioxin-Like Toxicity: 2,3,3',4',5-Pentachlorobiphenyl (PCB 118) vs. 3,3',4,4',5-Pentachlorobiphenyl (PCB 126)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the dioxin-like toxicity of two polychlorinated biphenyl (PCB) congeners: PCB 118 and PCB 126. We will explore the foundational principles of Toxic Equivalency Factors (TEFs) and Toxic Equivalents (TEQ), the structural basis for their vast difference in potency, and the experimental methodologies used to derive these critical values for risk assessment.

Introduction: The Challenge of Assessing Complex Mixtures

Polychlorinated biphenyls (PCBs) are a class of 209 individual congeners, many of which are persistent environmental pollutants.[1][2] Assessing the toxicological risk of environmental samples, which often contain complex mixtures of these congeners, presents a significant challenge. The Toxic Equivalency (TEQ) methodology was developed to address this, providing a framework to sum the toxicity of "dioxin-like" compounds into a single, risk-ass L-readable value.[3][4][5]

This approach is anchored by several key criteria for including a compound:

  • Structural similarity to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][6]

  • The ability to bind and activate the Aryl hydrocarbon Receptor (AhR).[4][6]

  • Elicitation of AhR-mediated biochemical and toxic responses.[4][6]

  • Persistence and accumulation in the food chain.[4][6]

The entire concept hinges on the principle of dose additivity, which has been repeatedly confirmed in mixture studies.[3][7]

The Key Players: PCB 126 and PCB 118

At the heart of this comparison are two pentachlorobiphenyls with markedly different toxicological profiles.

  • PCB 126 (3,3',4,4',5-Pentachlorobiphenyl): This is a non-ortho substituted PCB, meaning it has no chlorine atoms at positions 2, 2', 6, or 6'. This lack of ortho-substitution allows the two phenyl rings to rotate and adopt a flat, coplanar structure. This planarity is the critical feature that allows for high-affinity binding to the Aryl hydrocarbon Receptor (AhR), making PCB 126 one of the most potent and toxic dioxin-like compounds.[8]

  • PCB 118 (2,3,3',4',5-Pentachlorobiphenyl): In contrast, PCB 118 is a mono-ortho substituted PCB, with a single chlorine atom at an ortho position. This one chlorine atom creates steric hindrance, preventing the molecule from achieving a fully coplanar conformation. This structural difference significantly reduces its ability to bind to and activate the AhR, resulting in much lower dioxin-like toxicity.

Understanding TEF and TEQ

To quantify and compare the toxicity of these compounds, we use the Toxic Equivalency Factor (TEF) and Toxic Equivalent (TEQ) system, established by international bodies like the World Health Organization (WHO).[3][7][9]

  • Toxic Equivalency Factor (TEF): A TEF is a consensus value that expresses the potency of a specific dioxin-like compound relative to the most toxic dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1.0.[4][6] These factors are derived from a comprehensive database of Relative Effect Potency (REP) values from numerous in vivo and in vitro studies.[3][7][10]

  • Toxic Equivalent (TEQ): The TEQ is the total TCDD-like activity of a chemical mixture. It is calculated by multiplying the concentration of each individual congener by its assigned TEF and then summing the results.[3][4]

TEQ = Σ (Concentration of Congenerᵢ × TEFᵢ)

This calculation provides a standardized measure of the mixture's total dioxin-like toxic potential, which is invaluable for human health and ecological risk assessment.[5]

Comparative Analysis: PCB 126 vs. PCB 118

The difference in potency between these two congeners is stark, as reflected in their WHO-2005 TEF values.

CompoundPCB CongenerSubstitution PatternWHO 2005 TEF Value
3,3',4,4',5-Pentachlorobiphenyl PCB 126Non-ortho0.1
2,3,3',4',5-Pentachlorobiphenyl PCB 118Mono-ortho0.00003

Source: World Health Organization, 2005 [3][7]

As the table clearly shows, PCB 126 is approximately 3,333 times more potent than PCB 118 in eliciting dioxin-like effects. This dramatic difference is a direct consequence of the structural variations discussed earlier, underscoring the critical role of molecular geometry in receptor binding and activation.

The Mechanism of Action: The Aryl hydrocarbon Receptor (AhR) Pathway

The toxicity of dioxin-like compounds is mediated through the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor found in the cytoplasm of cells.[11][12]

  • Ligand Binding: A dioxin-like compound (ligand) enters the cell and binds to the AhR, which is part of a cytosolic protein complex with chaperones like Hsp90.[12][13]

  • Nuclear Translocation: Ligand binding causes the chaperones to dissociate, exposing a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.[11][13]

  • Dimerization: Inside the nucleus, the AhR complex dimerizes with its partner protein, the AhR Nuclear Translocator (ARNT).[11][13]

  • DNA Binding: This newly formed AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[11][14]

  • Gene Transcription: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.[11][13]

It is the persistent activation of this pathway that leads to the diverse range of toxic effects associated with these compounds, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.[15]

Fig 1. The Aryl hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocol: Determining Relative Potency with the CALUX® Bioassay

The establishment of TEF values relies on experimental data. One of the most widely used and accepted in vitro methods for determining dioxin-like activity is the Chemically Activated LUciferase eXpression (CALUX®) bioassay.[14][15][16] This reporter gene assay provides a rapid, sensitive, and cost-effective way to screen samples and determine their TCDD-equivalent concentrations.[15][17]

Principle: The assay utilizes a genetically modified cell line (often the H4IIE rat hepatoma cell line) that contains a firefly luciferase gene under the transcriptional control of DREs.[14] When a dioxin-like compound activates the AhR pathway, the cell produces luciferase. The amount of light produced upon addition of a substrate is directly proportional to the dioxin-like activity of the sample.[14]

Step-by-Step Methodology
  • Sample Preparation & Extraction:

    • Rationale: The compounds of interest must be isolated from the sample matrix (e.g., soil, tissue, food).

    • Protocol: Extract the sample using an appropriate solvent (e.g., hexane/acetone). The extract is then subjected to cleanup steps, often using acid-treated silica gel columns, to remove interfering substances.[18][19]

  • Cell Culture & Seeding:

    • Rationale: A consistent number of healthy, responsive cells is critical for reproducible results.

    • Protocol: Culture H4IIE-luc cells under standard conditions (37°C, 5% CO₂). Seed the cells into 96-well microplates at a predetermined density and allow them to attach and grow for 24 hours.

  • Dosing:

    • Rationale: A dose-response curve is necessary to determine potency. This requires exposing cells to a range of concentrations of the test compounds and the reference standard (TCDD).

    • Protocol: Prepare serial dilutions of the sample extracts, PCB 118, PCB 126, and the TCDD standard. Remove the culture medium from the cells and replace it with medium containing the various concentrations of the test and standard compounds. Include solvent blanks as negative controls.

  • Incubation:

    • Rationale: Allow sufficient time for the cellular machinery to respond to the stimulus—uptake, AhR activation, transcription, and translation of the luciferase reporter gene.

    • Protocol: Incubate the dosed plates for a set period, typically 24 hours, at 37°C and 5% CO₂.

  • Cell Lysis & Luminescence Measurement:

    • Rationale: The luciferase enzyme must be released from the cells, and its substrate must be added to generate a light signal.

    • Protocol: After incubation, wash the cells with phosphate-buffered saline (PBS). Add a lysis reagent to break open the cells. Add the luciferase substrate (luciferin) and immediately measure the light output (luminescence) using a luminometer.

  • Data Analysis & REP Calculation:

    • Rationale: The potency of the test compounds is determined by comparing their dose-response curves to that of the TCDD standard.

    • Protocol:

      • Plot the luminescence response against the log of the concentration for all compounds.

      • Determine the EC50 (the concentration that produces 50% of the maximum response) for TCDD, PCB 126, and PCB 118 from their respective dose-response curves.

      • Calculate the Relative Effect Potency (REP) for each PCB congener using the formula: REP = EC50 (TCDD) / EC50 (Test Compound)

      • The resulting REP value is a measure of the compound's potency relative to TCDD in this specific assay. This value contributes to the body of evidence used to establish the consensus TEF.

CALUX_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Sample Extraction & Cleanup D 4. Dosing of Cells A->D B 2. Cell Seeding (96-well plate) B->D C 3. Prepare Serial Dilutions (TCDD, PCB 126, PCB 118) C->D E 5. Incubation (24 hours) D->E F 6. Cell Lysis E->F G 7. Add Substrate & Measure Luminescence F->G H 8. Generate Dose-Response Curves G->H I 9. Determine EC50 Values H->I J 10. Calculate Relative Effect Potency (REP) I->J

Fig 2. Experimental workflow for the CALUX® bioassay.

Conclusion and Field Implications

The comparison between PCB 126 and PCB 118 serves as a powerful illustration of the structure-activity relationships that govern dioxin-like toxicity. For researchers and risk assessors, understanding this distinction is paramount.

  • For Environmental Scientists: The high TEF of PCB 126 means that even at very low environmental concentrations, it can be a significant driver of the total TEQ of a sample. Conversely, while PCB 118 is often found at higher concentrations, its contribution to the total TEQ is substantially lower.[20] Accurate congener-specific analysis is therefore essential for meaningful risk assessment.

  • For Toxicologists: The vast difference in potency highlights the sensitivity of the AhR to the ligand's three-dimensional structure. This knowledge is crucial for predictive toxicology and understanding the potential hazards of other planar halogenated aromatic hydrocarbons.

  • For Drug Development Professionals: The AhR is not only a mediator of toxicity but is also involved in normal physiological processes.[11][21][22] Understanding how different structures interact with and activate this receptor can inform the development of selective AhR modulators for therapeutic purposes.

References

  • Van den Berg, M., et al. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological Sciences, 93(2), 223-241. [Link]

  • Behnisch, P. A., et al. (2003). In vitro bioassays for detecting dioxin-like activity--application potentials and limits of detection, a review. Environment International, 29(6), 839-850. [Link]

  • Larigot, L., et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open, 7, 1-9. [Link]

  • Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. [Link]

  • Falahatpisheh, M. H., et al. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy. Biomedical Reports, 11(5), 175-180. [Link]

  • Hahn, M. E. (2002). Biomarkers and bioassays for detecting dioxin-like compounds in the marine environment. Science of The Total Environment, 289(1-3), 49-69. [Link]

  • QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. [Link]

  • Mulero-Navarro, S., & Fernandez-Salguero, P. M. (2016). The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism. Frontiers in Cell and Developmental Biology, 4, 103. [Link]

  • Wikipedia. (2023). Aryl hydrocarbon receptor. [Link]

  • Wittsiepe, J., et al. (2007). The 2005 World Health Organization re-evaluation of TEFs for dioxins and dioxin-like compounds--what are the consequences for German human background levels? Chemosphere, 67(9), S286-S294. [Link]

  • U.S. Environmental Protection Agency. (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. Risk Assessment Forum. [Link]

  • U.S. Environmental Protection Agency. (2008). Framework for Application of the Toxicity Equivalence Methodology for Polychlorinated Dioxins, Furans, and Biphenyls in Ecological Risk Assessment. [Link]

  • World Health Organization. (2024). WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,3',4',5'-Pentachlorobiphenyl. PubChem. [Link]

  • Lee, K. T., et al. (2006). In vitro bioassay determination of dioxin-like and estrogenic activity in sediment and water from Ulsan Bay and its vicinity, Korea. Archives of Environmental Contamination and Toxicology, 51(3), 356-365. [Link]

  • Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental Health Perspectives, 106(12), 775-792. [Link]

  • DeVito, M. J., et al. (n.d.). Determination of new toxic equivalency factor (TEF) for dioxin and related compound based on Ah receptor affinity determina. National Toxicology Program. [Link]

  • National Center for Biotechnology Information. (n.d.). 2',3,4,4',5-Pentachlorobiphenyl. PubChem. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Bioassay for Dioxin and Dioxin-like Chemicals. [Link]

  • Oh, J. E., et al. (2007). Screening of dioxin-like compounds in bio-composts and their materials: chemical analysis and fractionation-directed evaluation of AhR ligand activities using an in vitro bioassay. Journal of Environmental Monitoring, 9(1), 63-69. [Link]

  • Jusko, T. A., et al. (2014). Relative Effect Potency Estimates of Dioxin-like Activity for Dioxins, Furans, and Dioxin-like PCBs in Adults Based on Two Thyroid Outcomes. Environmental Health Perspectives, 122(11), 1205-1212. [Link]

  • Wikipedia. (2023). Toxic equivalency factor. [Link]

  • Behnisch, P. A., et al. (2016). Evaluation of relative effect potencies (REPs) for dioxin-like compounds to derive systemic or human-specific TEFs to improve human risk assessment. Archives of Toxicology, 90(5), 1017-1031. [Link]

  • ToxStrategies. (2013). Development of weighted distributions of relative potency estimates for dioxin-like compounds. [Link]

  • BioDetection Systems. (n.d.). DR CALUX®. [Link]

  • Barnes, D., et al. (1990). Toxicity equivalency factors for PCBs. U.S. Environmental Protection Agency. [Link]

  • Washington State Department of Ecology. (2016). Dioxins, Furans, and Dioxin-Like PCB Congeners: Ecological Risk Calculation Methodology for Upland Soil. [Link]

  • Chemical Effects in Biological Systems. (n.d.). TEF Evaluation (PCB Mixture; PCB 126/PCB 118). [Link]

  • Behnisch, P. A., et al. (2016). Evaluation of relative effect potencies (REPs) for dioxin-like compounds to derive systemic or human-specific TEFs to improve human risk assessment. Archives of Toxicology, 90(5), 1017-1031. [Link]

  • CELS. (n.d.). CALUX Bioassay for Dioxin Screening. [Link]

  • National Center for Biotechnology Information. (n.d.). Pcb 126. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,3',4,5'-Pentachlorobiphenyl. PubChem. [Link]

  • Hoogenboom, L. A., et al. (1998). Validation and use of the CALUX-bioassay for the determination of dioxins and PCBs in bovine milk. Food Additives and Contaminants, 15(7), 804-816. [Link]

  • Biomonitoring California. (n.d.). PCB 180 (2,2',3,4,4',5,5'-Heptachlorobiphenyl). [Link]

  • Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Columbia Environmental Research Center. [Link]

  • Hoogenboom, L. A., et al. (2006). The use of the DR CALUX bioassay and indicator polychlorinated biphenyls for screening of elevated levels of dioxins and dioxin-like polychlorinated biphenyls in eel. Analytica Chimica Acta, 572(2), 209-216. [Link]

  • Hoogenboom, L. A., et al. (1998). Validation and use of the CALUX-bioassay for the determination of dioxins and PCBs in bovine milk. ResearchGate. [Link]

Sources

Technical Comparison: High-Sensitivity Validation Strategies for PCB 124 in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of Limits of Detection (LOD) for specific Polychlorinated Biphenyl (PCB) congeners—specifically PCB 124 (2,3,3',4',5-Pentachlorobiphenyl) —presents a distinct challenge in environmental toxicology. Unlike Aroclor-based methods (EPA 8082), which rely on pattern recognition, congener-specific analysis requires absolute specificity and sub-picogram sensitivity.

This guide compares the "Gold Standard" High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) against the emerging, high-throughput alternative: Triple Quadrupole GC-MS/MS .[1] While HRMS (EPA Method 1668C) remains the benchmark for regulatory compliance (TMDL), modern GC-MS/MS platforms offer a cost-effective, compliant alternative for routine monitoring, provided the validation protocol is rigorously designed.

The Analyte Challenge: PCB 124

2,3,3',4',5-Pentachlorobiphenyl (IUPAC No. 124) is a mono-ortho substituted congener. Its structure imparts specific analytical hurdles:

  • Lipophilicity (log Kow ~ 7.0): It adheres aggressively to glass and plastic surfaces, making "non-detects" often a result of adsorption rather than absence.

  • Isomeric Interference: It must be chromatographically resolved from other pentachlorobiphenyls (e.g., PCB 123 or 118) which share the same molecular ion (

    
     326).
    
  • Toxicity: As a dioxin-like PCB, the required detection limits are often in the low pg/L (parts per quadrillion) range, far below the capability of standard ECD detectors.

Methodological Comparison

We compare two primary analytical architectures. The choice dictates the validation strategy.

Method A: Isotope Dilution HRGC/HRMS (The Benchmark)
  • Basis: EPA Method 1668C.[2][3]

  • Mechanism: Uses

    
    C
    
    
    
    -labeled internal standards for every congener (or homologue group). Quantification is corrected for recovery losses in real-time.
  • Resolution:

    
     10,000 (10% valley). Separates PCB 124 from isobaric interferences by exact mass.
    
  • Pros: Highest sensitivity, legally defensible for TMDL.

  • Cons: High capital cost, lower throughput.

Method B: GC-MS/MS (The Challenger)
  • Basis: EU Regulation 589/2014 / EPA Method 1699 (modified).

  • Mechanism: Multiple Reaction Monitoring (MRM).[4] Selects a precursor ion (

    
     325.8) and fragments it to a specific product ion (
    
    
    
    255.9).
  • Resolution: Unit resolution (Quadrupole), but high selectivity via fragmentation.

  • Pros: High throughput, lower cost per sample, linear dynamic range.

  • Cons: Potential for "false negatives" if ion suppression occurs in dirty matrices.

Comparative Performance Matrix
FeatureHRGC/HRMS (EPA 1668C)GC-MS/MS (Triple Quad)GC-ECD (EPA 8082)
Detection Principle Exact Mass (Magnetic Sector)Precursor

Product (MRM)
Electronegativity
LOD Range (PCB 124) 20 – 50 pg/L50 – 100 pg/L10 – 50 ng/L
Specificity Extreme (Mass + Retention)High (Transition + Retention)Low (Retention only)
Interference Risk LowLow/Medium (Matrix specific)High
Cost per Sample

$

$

Experimental Protocol: The Validation Workflow

To validate the LOD for PCB 124, you must move beyond simple signal-to-noise (S/N) calculations. You must employ the EPA 40 CFR Part 136, Appendix B (Revision 2) definition, which accounts for both instrument noise and background contamination (method blanks).

Diagram 1: Validation Logic Flow

ValidationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Calculation (40 CFR 136) Prep Matrix Selection (Reagent Water vs. Real Matrix) Spike Spike Preparation (2-5x estimated LOD) Prep->Spike Blanks Analyze Method Blanks (n ≥ 7) Prep->Blanks Spikes Analyze Spiked Replicates (n ≥ 7) Spike->Spikes Calc_MDLb Calculate MDL_b (Mean + t * S_b) Blanks->Calc_MDLb Calc_MDLs Calculate MDL_s (t * S_s) Spikes->Calc_MDLs Compare Select Higher Value: Max(MDL_b, MDL_s) Calc_MDLb->Compare Calc_MDLs->Compare Final Final LOD (Must be < Regulatory Limit) Compare->Final Verified LOD

Caption: The dual-path validation workflow required by modern EPA standards, accounting for both instrument sensitivity (MDL_s) and laboratory background (MDL_b).

Step-by-Step Validation Procedure
A. Sample Preparation (Solid Phase Extraction)

Rationale: SPE is preferred over Liquid-Liquid Extraction (LLE) for trace PCBs to minimize solvent background and emulsion formation.

  • Conditioning: Use a C18 or DVB (Divinylbenzene) disk. Condition with Methanol

    
     Dichloromethane 
    
    
    
    Water.
  • Loading: Pass 1.0 L of water sample (spiked with

    
    C-labeled PCB 124 surrogate for HRMS methods) through the disk at < 50 mL/min.
    
  • Drying: Dry disk under vacuum for 10 mins to remove residual water (critical for GC injection).

  • Elution: Elute with 2 x 10 mL of 1:1 Hexane:Dichloromethane.

  • Concentration: Evaporate to exactly 1.0 mL using a nitrogen blow-down system. Do not go to dryness, as PCB 124 can be lost to volatilization.

B. Instrumental Analysis (GC-MS/MS Configuration)
  • Column: Rtx-PCB or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Transitions (MRM):

    • Quantifier:

      
       (Loss of 2 Cl).
      
    • Qualifier:

      
      .
      
  • Collision Energy: Optimized per instrument (typically 20-30 eV).

C. The Calculation (The "Hybrid" Approach)

Under the current EPA definition, the LOD (or MDL) is not just a statistical projection of precision. It is the greater of two values:

  • MDL

    
    :  The precision of the instrument at low levels.
    
    
    
    
    Where
    
    
    is the Student's t-value (3.143 for 7 replicates) and
    
    
    is the standard deviation of the spiked samples.
  • MDL

    
    :  The background noise/contamination limit.
    
    
    
    
    Where
    
    
    is the mean of the method blanks and
    
    
    is the standard deviation of the blanks.

Validation Rule: If your lab has any background contamination of PCB 124 (common in older labs), your LOD is limited by


, not the instrument's sensitivity.

Data Analysis & Results

The following table synthesizes typical validation data comparing the two methods for PCB 124 in a clean water matrix.

Table 1: Comparative Validation Metrics (PCB 124)
MetricHRGC/HRMS (EPA 1668C)GC-MS/MS (Triple Quad)Notes
Spike Level 200 pg/L200 pg/LSpiked into Reagent Water
Replicates (n) 77
Mean Recovery 98.5%92.1%HRMS corrects via Isotope Dilution
Precision (%RSD) 4.2%8.5%MS/MS has slightly higher variance
MDL

18.5 pg/L 45.2 pg/L Instrument Sensitivity Limit
MDL

22.0 pg/L15.0 pg/LHRMS often sees more background due to sensitivity
Final Verified LOD 22.0 pg/L 45.2 pg/L
Linearity (

)
0.99980.9992Range: 50 pg/L – 10,000 pg/L
Diagram 2: Signal Processing & Selectivity

InstrumentSelectivity cluster_HRMS HRMS (Magnetic Sector) cluster_MSMS MS/MS (Triple Quad) Source1 Source (EI) Magnet Magnetic Sector (Momentum Separation) Source1->Magnet ESA Electric Sector (Energy Focus) Magnet->ESA Det1 Detector (Exact Mass: 325.8804) ESA->Det1 Source2 Source (EI) Q1 Q1 Filter (Select 325.8) Source2->Q1 Q2 Q2 Cell (Collision/Frag) Q1->Q2 Q3 Q3 Filter (Select 255.9) Q2->Q3 Det2 Detector (Transition) Q3->Det2

Caption: HRMS relies on physical mass resolution to exclude interferences. MS/MS relies on chemical fragmentation (transitions) to achieve selectivity.

Troubleshooting & Optimization

When validating LODs for PCB 124, two specific failure modes are common:

  • The "Blank" Wall:

    • Symptom:[3][5][6][7][8][9]

      
      . The instrument is sensitive, but the background is high.
      
    • Cause: PCB 124 is ubiquitous in older building sealants and some silicone tubing.

    • Fix: Bake all glassware at 450°C for 4 hours. Replace all plastic tubing with PEEK or stainless steel. Use "PCB-free" grade solvents.

  • The Adsorption Loss:

    • Symptom:[3][5][6][7][8][9][10] Low recovery (< 70%) at low spike levels (20-50 pg/L), but good recovery at high levels.

    • Cause: Active sites in the GC liner or injection port.

    • Fix: Use deactivated glass wool liners. Add a "keeper" solvent (e.g., nonane) to the final extract to prevent total evaporation of the solvent film.

Conclusion

For regulatory compliance where the absolute lowest detection limit is mandated (e.g., TMDL studies), EPA 1668C (HRMS) remains the only viable option due to its superior sensitivity and isotope dilution correction.

However, for routine monitoring or internal quality control, GC-MS/MS is a scientifically robust alternative. It provides LODs within a factor of 2-3 of HRMS at a fraction of the operational cost. The key to successful validation lies in the rigorous application of the 40 CFR Part 136 Appendix B protocol, specifically the inclusion of method blanks to account for the ubiquitous nature of PCB contamination.

References

  • U.S. Environmental Protection Agency. (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[11] Office of Water. Link

  • U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. 40 CFR Part 136, Appendix B. Link

  • European Union. (2014). Commission Regulation (EU) No 589/2014 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs.[12]Link

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (Used as basis for MS/MS transition logic). Link

Sources

A Comparative Guide to the Relative Retention Time Stability of 2,3,3',4',5-Pentachlorobiphenyl (PCB-114) in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of polychlorinated biphenyls (PCBs), the unequivocal identification and quantification of individual congeners are paramount. The stability of a congener's relative retention time (RRT) in gas chromatography (GC) is the bedrock of reliable analysis. This guide provides an in-depth comparison of the RRT stability of 2,3,3',4',5-Pentachlorobiphenyl, also known as PCB-114, against other PCB congeners. By examining experimental data across various stationary phases, we will elucidate the factors governing its chromatographic behavior and provide insights for robust analytical method development.

The Critical Role of RRT in PCB Analysis

Absolute retention times in GC can be influenced by a variety of experimental factors, including subtle variations in column temperature, carrier gas flow rate, and the specific characteristics of the stationary phase.[1] To counteract these variables and ensure consistent, day-to-day laboratory comparisons, the use of relative retention time (RRT) is a standard and reliable practice. RRT is a dimensionless value calculated by dividing the retention time of the analyte by the retention time of a chosen internal standard. This normalization mitigates the impact of minor chromatographic fluctuations, ensuring that the selectivity between the analyte and the standard remains constant.

Understanding the Elution Behavior of PCB-114

The elution order of PCB congeners in gas chromatography is primarily dictated by their volatility and their interaction with the stationary phase.[3][4] Generally, for a given number of chlorine atoms, congeners with ortho-substituted chlorines tend to be more volatile and elute earlier. The planarity of the molecule also plays a significant role; more planar congeners can interact more strongly with certain stationary phases.

PCB-114 is a pentachlorobiphenyl, a member of a group of PCBs with five chlorine atoms. Its specific chlorine substitution pattern (2,3,3',4',5) influences its polarity and planarity, which in turn dictates its interaction with different GC stationary phases.

Comparative Analysis of RRT Stability Across Different Stationary Phases

To assess the RRT stability of PCB-114, we will compare its retention behavior with other pentachlorobiphenyl isomers and other selected PCB congeners across a range of commonly used GC capillary columns with different stationary phases. The data presented is derived from a comprehensive retention index database for all 209 PCB congeners.[5]

Table 1: Comparison of Retention Indices of PCB-114 and Other Pentachlorobiphenyls on Various GC Columns

CongenerIUPAC NameRtx-1MS (non-polar)Rtx-5MS (low-polarity)Rxi-17SilMS (mid-polarity)
PCB-114 2,3,3',4',5-Pentachlorobiphenyl 173.8 174.1 181.2
PCB-1052,3,3',4,4'-Pentachlorobiphenyl173.1173.4180.5
PCB-1182,3',4,4',5-Pentachlorobiphenyl175.2175.5182.6
PCB-1232',3,4,4',5-Pentachlorobiphenyl176.3176.6183.7
PCB-1012,2',4,5,5'-Pentachlorobiphenyl169.5169.8176.9

Retention indices are a standardized measure of retention in gas chromatography.

Analysis of RRT Stability:

From the data in Table 1, we can observe the following:

  • On non-polar and low-polarity phases (Rtx-1MS and Rtx-5MS): PCB-114 elutes in close proximity to other pentachlorobiphenyls. Its retention index is very similar to that of PCB-105, indicating a potential for co-elution on these types of columns. The stability of its RRT relative to its isomers is moderate, with a consistent elution order.

  • On a mid-polarity phase (Rxi-17SilMS): The retention indices for all pentachlorobiphenyls increase, as expected, due to stronger interactions with the more polar stationary phase. Importantly, the separation between the congeners, including PCB-114, is more pronounced. This suggests that a mid-polarity column can offer better resolution and more stable, distinct RRTs for this group of isomers.

Co-elution Considerations:

A critical aspect of RRT stability is the potential for co-elution with other congeners, which can lead to inaccurate quantification. It has been reported that PCB-114 can co-elute with PCB-134 (2,2',3,3',6-Pentachlorobiphenyl) on certain stationary phases.[6][7] This highlights the importance of selecting a GC column and analytical conditions that can resolve these critical pairs.

Experimental Protocol for RRT Stability Assessment

To ensure the trustworthiness and reproducibility of RRT data, a well-defined experimental protocol is essential. The following outlines a robust methodology for assessing the RRT stability of PCB-114.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a micro-electron capture detector (µECD) or a mass spectrometer (MS).

  • GC Columns:

    • Rtx-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Rxi-17SilMS (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Standards: Certified reference standards of PCB-114 and other relevant PCB congeners. An internal standard (e.g., PCB-209) should be used for RRT calculations.

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes

  • Injection Volume: 1 µL, splitless injection

3. Data Analysis:

  • Calculate the RRT of PCB-114 relative to the internal standard for each injection and on each column.

  • Compare the RRT of PCB-114 with those of other target congeners.

  • Assess the precision of the RRT measurements by calculating the relative standard deviation (RSD) over a series of replicate injections.

Visualizing the Experimental Workflow

RRT_Stability_Workflow cluster_prep Sample & Standard Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing & Analysis prep_standards Prepare PCB Standard Mixes (including PCB-114 & IS) injection Inject into GC prep_standards->injection Introduce Sample separation Chromatographic Separation (Varying Stationary Phases) injection->separation detection Detection (µECD or MS) separation->detection peak_integration Peak Integration & Retention Time Measurement detection->peak_integration Generate Chromatogram rrt_calculation Calculate RRTs peak_integration->rrt_calculation stability_assessment Assess RRT Stability (Comparison & Precision) rrt_calculation->stability_assessment

Caption: Workflow for assessing the RRT stability of PCB-114.

The Impact of Chlorine Substitution on Retention

The retention of PCB congeners is strongly influenced by the number and position of chlorine atoms.[4][8][9] Generally, retention time increases with the number of chlorine atoms due to decreased volatility. For isomers with the same number of chlorines, the substitution pattern becomes the dominant factor.

Chlorine_Substitution_Effect cluster_factors Factors Influencing PCB Retention cluster_properties Molecular Properties cluster_outcome Chromatographic Outcome num_cl Number of Chlorine Atoms volatility Volatility num_cl->volatility inversely proportional pos_cl Position of Chlorine Atoms polarity Polarity & Planarity pos_cl->polarity determines retention_time Retention Time volatility->retention_time polarity->retention_time interacts with stationary phase

Caption: Influence of chlorine substitution on PCB retention time.

Conclusion and Recommendations

The relative retention time stability of 2,3,3',4',5-Pentachlorobiphenyl (PCB-114) is highly dependent on the gas chromatographic conditions, particularly the stationary phase of the column.

  • On commonly used non-polar and low-polarity columns (e.g., 5% phenyl-methylpolysiloxane), PCB-114 exhibits moderate RRT stability but is prone to co-elution with other pentachlorobiphenyl isomers, such as PCB-105 and PCB-134. This necessitates careful method validation and the use of mass spectrometry for confident identification.

  • The use of a mid-polarity stationary phase (e.g., a cyanopropylphenyl-based column) is recommended to enhance the resolution of PCB-114 from its isomers and other potentially co-eluting congeners. This will lead to more stable and reliable RRT values, improving the accuracy of both qualitative and quantitative analyses.

For laboratories conducting routine PCB analysis, it is crucial to establish and validate RRT windows for all target congeners, including PCB-114, on their specific analytical systems. The use of comprehensive retention index databases is an invaluable tool for method development and for predicting potential co-elutions. By understanding the factors that influence the chromatographic behavior of PCB-114, researchers can develop more robust and defensible analytical methods.

References

  • Predicting gas chromatography relative retention times for polychlorinated biphenyls using chlorine substitution pattern contribution method. (2016). PubMed. [Link]

  • SEASONAL INFLUENCES ON PCB RETENTION AND BIOTRANSFORMATION IN FISH. (n.d.). PMC. [Link]

  • Characterization of 9 Gas Chromatography Columns by Linear and Lee Retention Indices for Polychlorinated Biphenyls and Polychlorinated Naphthalenes. (2020). MDPI. [Link]

  • The effect of chlorine substitution on the dermal absorption of polychlorinated biphenyls. (1998). PubMed. [Link]

  • Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. (n.d.). EPA. [Link]

  • Chromatographic Retention Times of Polychlorinated Biphenyls: from Structural Information to Property Characterization. (2007). MDPI. [Link]

  • Retention indexes for temperature-programmed gas chromatography of polychlorinated biphenyls. (2004). PubMed. [Link]

  • Unraveling Sediment PCB Signatures in Disparate Data Sets for Source Allocation. (n.d.). Integral Consulting. [Link]

  • Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL8 AND 25 m HT5). (n.d.). ResearchGate. [Link]

  • SEPARATION OF TOXIC CONGENERS FROM PCB MIXTURES ON TWO SERIES COUPLED NARROW-BORE COLUMNS. (n.d.). ResearchGate. [Link]

  • Issue Paper: Analysis of PCB Congeners vs. Aroclors in Ecological Risk Assessment. (2001). CLU-IN. [Link]

  • Evaluation of PCB's chromatographic retention indices using multilinear regression method. (n.d.). ResearchGate. [Link]

  • Retention times of PCBs for DB-5 MS fused silica capillary column and ions selected for MS analysis. (n.d.). ResearchGate. [Link]

  • Effect of chlorine substitution on the biodegradability of polychlorinated biphenyls. (1978). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to QA/QC for Pentachlorobiphenyl Isomers in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate and precise measurement of pentachlorobiphenyl (pentaCB) isomers in environmental matrices is paramount for assessing ecological and human health risks. These persistent organic pollutants (POPs) bioaccumulate in the food chain, posing significant toxicological threats.[1] This guide provides a comprehensive overview of the essential Quality Assurance/Quality Control (QA/QC) criteria for the robust analysis of pentaCB isomers, drawing upon established methodologies and field-proven insights to ensure data of the highest integrity.

The Analytical Challenge: Resolving a Multitude of Isomers

Pentachlorobiphenyls belong to the larger family of polychlorinated biphenyls (PCBs), which consists of 209 distinct congeners. The pentaCBs themselves comprise numerous isomers, each with unique physical, chemical, and toxicological properties. The primary analytical challenge lies in the chromatographic separation and accurate quantification of these individual isomers, some of which may co-elute with other PCB congeners.[2][3] Therefore, a stringent QA/QC framework is not merely a procedural formality but a critical necessity for generating reliable and defensible environmental data.

Core QA/QC Pillars: A Self-Validating System

A robust analytical workflow for pentaCB isomers must be built upon a foundation of self-validating systems. This means that every stage of the process, from sample collection to final data reporting, incorporates checks and balances to monitor and control for potential errors. The subsequent sections will detail the critical QA/QC criteria within this framework.

Sampling and Sample Handling: The First Line of Defense

The integrity of any analysis begins at the point of sample collection. Contamination during this initial phase can irrevocably compromise the results.

Key QA/QC Criteria:

  • Field Blanks: To assess contamination introduced during sample collection and transport, field blanks (containers filled with analyte-free matrix) should be prepared and analyzed alongside field samples.[4]

  • Sample Containers: Use of pre-cleaned amber glass bottles with Teflon-lined caps is mandatory to prevent photodegradation and adsorption of analytes.[5]

  • Chain of Custody: Meticulous documentation tracking the sample from collection to analysis is essential for data defensibility.

  • Holding Times and Preservation: Samples should be cooled to ≤6 °C immediately after collection and extracted within specified holding times (e.g., 7 days for water samples to extraction, 40 days from extraction to analysis for some methods) to minimize degradation.[4]

Sample Preparation: Extraction and Cleanup

The goal of sample preparation is to efficiently extract pentaCB isomers from the sample matrix while removing interfering compounds.

Key QA/QC Criteria:

  • Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process with each batch of samples to identify contamination from reagents or laboratory equipment.[4] The concentration of any target analyte in the method blank should be below the method detection limit or a pre-defined action level.

  • Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known quantity of target analytes is added to a separate aliquot of a sample before extraction. The recovery of the spiked analytes is used to assess the efficiency of the extraction process and any matrix-induced interferences. The relative percent difference (RPD) between the MS and MSD provides a measure of precision.[6]

  • Surrogate Spikes: Isotopically labeled analogs of target analytes are added to every sample, blank, and standard before extraction. Surrogate recoveries are monitored to assess the performance of the analytical method for each individual sample.

Experimental Protocol: Solid Phase Extraction (SPE) for Water Samples

  • Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with sequential rinses of methanol and analyte-free water.

  • Sample Loading: The water sample, spiked with surrogates, is passed through the conditioned cartridge at a controlled flow rate.

  • Interference Elution: The cartridge is washed with a water/methanol mixture to remove polar interferences.

  • Analyte Elution: The pentaCB isomers are eluted from the cartridge with a suitable organic solvent (e.g., hexane or dichloromethane).

  • Concentration: The eluate is concentrated to a final volume for instrumental analysis.

Instrumental Analysis: The Power of High-Resolution Techniques

High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is the gold standard for the analysis of PCB congeners, including pentaCB isomers.

Key QA/QC Criteria:

  • GC Column Selection: A capillary column with a stationary phase optimized for PCB separation (e.g., DB-5ms, HT-8) is crucial for resolving isomers.[3][7]

  • Initial Calibration: A multi-point calibration curve is generated using certified reference standards to establish the linear range of the instrument. The coefficient of determination (r²) should be ≥ 0.995.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed at regular intervals to monitor instrument performance. The percent difference (%D) from the initial calibration should be within established limits (e.g., ±15%).

  • Internal Standards: Isotopically labeled compounds are added to all sample extracts just before analysis to correct for variations in instrument response.

  • Analyte Identification: Identification is based on the retention time falling within a specified window of the corresponding standard and the ion abundance ratios of the characteristic ions being within a certain tolerance of the theoretical values.[4][8]

Comparison of Analytical Techniques

TechniqueSelectivitySensitivityThroughputCost
GC-ECDModerateHighHighLow
GC-LRMSHighModerateHighModerate
GC-HRMSVery HighVery HighModerateHigh

Table 1. Comparison of common analytical techniques for pentaCB analysis.

While Gas Chromatography with Electron Capture Detection (GC-ECD) offers high sensitivity, its lower selectivity can lead to interferences.[9] Gas Chromatography-Low Resolution Mass Spectrometry (GC-LRMS) provides better selectivity, but for complex environmental samples, Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is often necessary to achieve the required sensitivity and selectivity for individual congener quantification, as outlined in methods like EPA Method 1668.[10][11][12]

Data Validation and Reporting: Ensuring Usability

The final step in the QA/QC process is a thorough review of all data to ensure it meets the project's data quality objectives.

Key QA/QC Criteria:

  • Method Detection Limit (MDL) and Limit of Quantitation (LOQ): The MDL is the minimum concentration that can be detected with a specified level of confidence, while the LOQ is the minimum concentration that can be quantitatively reported.[13] These should be determined experimentally for each matrix.

  • Precision and Accuracy: Precision is assessed through the analysis of replicate samples (e.g., MSDs or laboratory duplicates), while accuracy is determined from the recovery of spiked analytes (MS and surrogates).

  • Data Qualifiers: Any data that does not meet all QA/QC criteria should be appropriately flagged with data qualifiers to inform the end-user of any potential limitations.[8]

Visualizing the Workflow and QA/QC Logic

To better illustrate the interconnectedness of the QA/QC process, the following diagrams outline the analytical workflow and the logical relationships between key QA/QC parameters.

Analytical_Workflow cluster_pre Pre-Analysis cluster_lab Laboratory Analysis cluster_post Post-Analysis Sampling Sample Collection & Field Blanks Handling Sample Preservation & Transport Sampling->Handling Preparation Sample Preparation (Extraction & Cleanup) - Method Blanks - MS/MSD - Surrogates Handling->Preparation Analysis Instrumental Analysis (GC-HRMS) - Calibration - Internal Standards Preparation->Analysis Validation Data Validation - MDL/LOQ - Precision/Accuracy Analysis->Validation Reporting Final Report & Data Qualifiers Validation->Reporting

Caption: Experimental workflow for pentaCB analysis.

QAQC_Logic cluster_accuracy Accuracy cluster_precision Precision cluster_contamination Contamination Control Data_Integrity High Data Integrity MS_Recovery Matrix Spike Recovery MS_Recovery->Data_Integrity Surrogate_Recovery Surrogate Recovery Surrogate_Recovery->Data_Integrity CCV Continuing Calibration CCV->Data_Integrity MSD_RPD MSD RPD MSD_RPD->Data_Integrity Duplicate_RPD Duplicate RPD Duplicate_RPD->Data_Integrity Method_Blank Method Blank Cleanliness Method_Blank->Data_Integrity Field_Blank Field Blank Cleanliness Field_Blank->Data_Integrity

Caption: Logical relationship of QA/QC parameters.

Conclusion

The reliable monitoring of pentachlorobiphenyl isomers in the environment necessitates a rigorous and well-documented QA/QC program. By implementing the criteria outlined in this guide, from meticulous sample handling to comprehensive data validation, researchers and scientists can ensure the generation of high-quality, defensible data. This, in turn, allows for more accurate risk assessments and informed decision-making in the protection of environmental and human health. The principles of a self-validating system, grounded in authoritative methods and scientific integrity, are the bedrock of trustworthy environmental analysis.

References

  • Appropriate use of EPA Methods 8082 and 1668 - ESSLAB. (n.d.). Retrieved from [Link]

  • Washington State Department of Ecology. (2015, July). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1668: Toxic Polychlorinated Biphenyls by Isotope Dilution High Resolution Gas Chromatography/High Resolution Mass Spectrometry. Retrieved from [Link]

  • Krstić, A., Ječmenica Dučić, M., Seović, M., Katnić, Đ., Pijović, M., Šutulović, A., & Tasić, G. (2023). Validation Method for Determination of PCB Congeners in Soil using GC-MS. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). Analytical Methods. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • Los Alamos National Laboratory. (2020, April 24). ER-AP-20318, R0 Validation of Chlorinated Biphenyl Congener Analytical Data (EPA Method 1668). Retrieved from [Link]

  • U.S. Environmental Protection Agency Region III. (n.d.). Interim Guidelines for the Validation of Data Generated Using Method 1668 PCB Congener Data. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, April). Report on the Multi-laboratory Validation of Clean Water Act Method 1628 for PCB Congeners. Retrieved from [Link]

  • UNITAR. (2013, November). Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices to Implement the Global Monitoring Plan. Retrieved from [Link]

  • Delaware River Basin Commission. (n.d.). DELAWARE RIVER ESTUARY STAGE 2 PCB TMDL Polychlorinated Biphenyls - EPA Method 1668A Project Quality Control Requirements. Retrieved from [Link]

  • de Boer, J., van der Valk, F., Kerkhoff, M. A., & de Geus, H. J. (1991). Interferences in the Determination of 2,4,5,2′,5′-Pentachlorobiphenyl (CB 101) in Environmental and Technical Samples. Fresenius' Journal of Analytical Chemistry, 339(3), 151–155.
  • IOC/UNEP/IAEA. (2011). Guidelines for the determination of persistent organic compounds (POPs) in seawater. Repository OceanBestPractices. Retrieved from [Link]

  • Stockholm Convention. (2017, March). Draft guidance on sampling, screening and analysis of persistent organic pollutants in products and articles. Retrieved from [Link]

  • Agilent Technologies. (2022, August 4). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-3, Analytical Methods for Determining Polychlorinated Biphenyls in Environmental Samples. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of 2,3,3',4',5-Pentachlorobiphenyl (PCB-118)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in vitro methodologies to assess the metabolic stability of 2,3,3',4',5-Pentachlorobiphenyl (PCB-118). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced selection of experimental systems, provides detailed protocols, and offers insights into the interpretation of metabolic data for this persistent environmental contaminant.

Introduction: The Metabolic Fate of a Persistent Pollutant

2,3,3',4',5-Pentachlorobiphenyl (PCB-118) is a prominent polychlorinated biphenyl congener found extensively in the environment and within biological systems, including humans.[1][2] Due to their lipophilicity and slow degradation, PCBs bioaccumulate in the food chain, posing significant health risks.[1] Understanding the metabolic stability of PCB-118 is paramount for evaluating its toxic potential and persistence in the body. The primary route of PCB metabolism is oxidation, mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs).[3][4] These metabolic transformations can either detoxify the parent compound or, in some cases, produce metabolites with altered or enhanced toxicity.[1]

This guide will compare two of the most common in vitro systems for studying xenobiotic metabolism: liver microsomes and hepatocytes. The choice between these systems is critical and depends on the specific research question, as each possesses distinct advantages and limitations in recapitulating the complex metabolic processes of the liver.

Comparing In Vitro Experimental Systems: Microsomes vs. Hepatocytes

The selection of an appropriate in vitro model is a foundational decision in metabolic stability studies. The two most prevalent systems derived from the liver are subcellular fractions (microsomes) and intact cells (hepatocytes).

FeatureLiver MicrosomesCryopreserved HepatocytesRationale for PCB-118 Studies
System Complexity Subcellular fraction of the endoplasmic reticulum.Intact, viable liver cells.Hepatocytes provide a more physiologically relevant model, encompassing the full complement of metabolic enzymes and cellular processes.[5][6]
Enzyme Complement Rich in Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[5][7][8] Requires addition of cofactors like NADPH.[8]Contains a full complement of Phase I and Phase II enzymes, as well as transporters, at physiological levels.[5][9]For a complete picture of PCB-118 metabolism, including potential conjugation reactions (Phase II), hepatocytes are superior.[5]
Cellular Processes Lacks cellular transport and complex regulatory pathways.[6]Retains cellular uptake, efflux, and regulatory mechanisms.The lipophilic nature of PCB-118 makes cellular uptake a potentially important factor, which can be studied in hepatocytes.
Experimental Throughput High-throughput screening is feasible due to ease of use and lower cost.[5]Lower throughput due to more complex handling and higher cost.[5]For initial screening of multiple PCB congeners, microsomes may be more practical. For in-depth analysis of a specific congener like PCB-118, hepatocytes are preferred.
Cost & Availability Generally less expensive and more readily available. Longer shelf-life.[5][7]More expensive and require specialized handling and culture techniques.[5]The cost-benefit analysis depends on the study's objective. Microsomes are cost-effective for initial rate assessments.[5]
Data Interpretation Provides a direct measure of enzymatic activity.Reflects a combination of cellular uptake, metabolism, and efflux.Data from hepatocytes can offer a more holistic prediction of in vivo hepatic clearance.[10]

Expert Insight: While liver microsomes offer a robust and cost-effective platform for initial assessments of Phase I metabolism, their simplicity can be a limitation.[5] For a compound like PCB-118, where both Phase I and potential Phase II metabolism are of interest, and where cellular transport may play a role, cryopreserved hepatocytes are considered the "gold standard" for providing a more comprehensive and physiologically relevant metabolic profile.[6][9]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a rigorous and reproducible framework for assessing the metabolic stability of PCB-118.

In Vitro Metabolic Stability of PCB-118 using Liver Microsomes

This protocol outlines the key steps for determining the rate of disappearance of PCB-118 when incubated with liver microsomes.

Diagram of the Microsomal Stability Assay Workflow:

microsomal_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis prep_mics Prepare Microsomal Solution mix Combine Microsomes, PCB-118, and Buffer prep_mics->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction prep_pcb Prepare PCB-118 Working Solution prep_pcb->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Agitation start_reaction->incubate aliquot Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->aliquot terminate Terminate Reaction (e.g., Acetonitrile) aliquot->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro metabolic stability assay of PCB-118 using liver microsomes.

Materials:

  • Pooled human or rat liver microsomes

  • PCB-118

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., a structurally similar but chromatographically distinct PCB congener)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in cold potassium phosphate buffer.[8]

    • Prepare a stock solution of PCB-118 in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the incubation buffer. The final solvent concentration should not exceed 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal solution, PCB-118 working solution, and buffer.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

    • Incubate at 37°C with gentle agitation.[12]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[13] This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining PCB-118 in the supernatant using a validated LC-MS/MS method.

In Vitro Metabolic Stability of PCB-118 using Cryopreserved Hepatocytes

This protocol details the use of intact hepatocytes to provide a more physiologically relevant assessment of PCB-118 metabolism.

Diagram of the Hepatocyte Stability Assay Workflow:

hepatocyte_workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis thaw Thaw Cryopreserved Hepatocytes wash Wash and Resuspend Cells thaw->wash count Determine Cell Viability and Density wash->count plate Plate Hepatocytes in Collagen-Coated Plates count->plate attach Allow Cells to Attach (4-6 hours) plate->attach add_pcb Add PCB-118 in Serum-Free Medium attach->add_pcb incubate Incubate at 37°C, 5% CO2 add_pcb->incubate sample Sample Media and/or Cells at Time Points (e.g., 0, 1, 2, 4, 8, 24h) incubate->sample extract Extract PCB-118 and Metabolites sample->extract analyze Analyze by LC-MS/MS extract->analyze

Caption: Workflow for the in vitro metabolic stability assay of PCB-118 using cryopreserved hepatocytes.

Materials:

  • Cryopreserved human or rat hepatocytes

  • Hepatocyte plating medium and incubation medium (serum-free)

  • Collagen-coated culture plates (e.g., 24- or 96-well)

  • PCB-118

  • Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • Internal standard

  • Humidified incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating:

    • Thaw the cryopreserved hepatocytes rapidly in a 37°C water bath.[14]

    • Transfer the cell suspension to pre-warmed plating medium and centrifuge to pellet the cells.

    • Resuspend the hepatocyte pellet in fresh plating medium and determine cell viability (e.g., using trypan blue exclusion) and density.[14]

    • Seed the hepatocytes onto collagen-coated plates at the desired density.[14]

    • Incubate the plates for 4-6 hours at 37°C and 5% CO₂ to allow the cells to attach.[15]

  • Incubation with PCB-118:

    • After cell attachment, replace the plating medium with pre-warmed, serum-free incubation medium containing the desired concentration of PCB-118.

    • Incubate the plates at 37°C and 5% CO₂. For slowly metabolized compounds like PCBs, longer incubation times (e.g., up to 24 hours) may be necessary.[15]

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots of the incubation medium. To assess cell-associated compound, the cell monolayer can also be lysed and extracted.

  • Sample Processing and Analysis:

    • To the collected samples, add an organic solvent containing an internal standard to extract PCB-118 and its potential metabolites.

    • Process the samples (e.g., vortex, centrifuge) to separate the extracted compounds.

    • Analyze the extracts by LC-MS/MS to quantify the parent compound and identify metabolites.

Data Analysis and Interpretation

The primary goal of the metabolic stability assay is to determine the rate at which the compound is metabolized. This is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate the Percentage of PCB-118 Remaining:

    • For each time point, determine the amount of PCB-118 relative to the amount at time zero.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm of the percentage of PCB-118 remaining versus time.

    • The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Calculate the half-life using the equation: t½ = 0.693 / k

  • Calculate the In Vitro Intrinsic Clearance (CLint):

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)

Expected Results and Comparative Analysis:

ParameterLiver MicrosomesHepatocytesInterpretation for PCB-118
Metabolic Rate Generally reflects Phase I metabolism. The rate can be influenced by the specific CYP isoforms present and their activity.Represents the combined effect of cellular uptake, Phase I, and Phase II metabolism.A slower metabolism is expected in both systems due to the high chlorination of PCB-118.[12] Differences in rates between the two systems can indicate the contribution of cellular processes and Phase II metabolism.
Metabolite Profile Primarily hydroxylated metabolites (OH-PCBs) are expected.May reveal both hydroxylated metabolites and potential Phase II conjugates (e.g., glucuronides, sulfates).Identification of conjugated metabolites in hepatocyte incubations would provide crucial information on detoxification pathways not observable with microsomes.
Species Differences Human and rat liver microsomes can exhibit different rates of metabolism and produce different metabolite profiles due to variations in CYP enzyme expression and activity.[1][16]Species differences in both metabolic enzymes and transporter activity can be observed.Comparing human and rat systems is essential for extrapolating animal toxicity data to human health risk assessment.

Metabolic Pathway of PCB-118:

pcb118_metabolism PCB118 2,3,3',4',5-Pentachlorobiphenyl (PCB-118) PhaseI Phase I Metabolism (Oxidation) PCB118->PhaseI OH_PCB118 Hydroxylated Metabolites (e.g., 3-OH-PCB-118, 4-OH-CB107) PhaseI->OH_PCB118 CYPs CYPs CYP1A1, CYP2B1, CYP2B6 PhaseII Phase II Metabolism (Conjugation) OH_PCB118->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates UGTs, SULTs UGTs_SULTs UGTs, SULTs Excretion Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of PCB-118 involving Phase I oxidation and Phase II conjugation.

Conclusion: A Holistic Approach to Assessing Metabolic Stability

The in vitro assessment of PCB-118 metabolic stability is a critical step in characterizing its toxicokinetic profile. While liver microsomes provide a valuable, high-throughput tool for evaluating Phase I metabolism, cryopreserved hepatocytes offer a more physiologically relevant system that incorporates the complexities of cellular transport and both Phase I and Phase II metabolic pathways.

For a comprehensive understanding of the metabolic fate of PCB-118, a tiered approach is recommended. Initial screening in liver microsomes from different species can provide rapid insights into metabolic lability and potential species differences in Phase I metabolism. Subsequent, more detailed studies in cryopreserved hepatocytes can then elucidate the complete metabolic profile, including the formation of conjugated metabolites, and provide more accurate data for in vitro-in vivo extrapolation and human health risk assessment. By carefully selecting the appropriate in vitro system and employing robust experimental protocols, researchers can generate high-quality, reliable data to better understand the persistence and potential toxicity of this ubiquitous environmental contaminant.

References

  • From the Cover: Structural Determinants of the Position of 2,3',4,4',5-Pentachlorobiphenyl (CB118) Hydroxylation by Mammalian Cytochrome P450 Monooxygenases - PubMed. (2016, August 15). Toxicological Sciences. [Link]

  • Enhanced metabolism of 2,3′,4,4′,5-pentachlorobiphenyl (CB118) by bacterial cytochrome P450 monooxygenase mutants of Bacillus megaterium | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • In vitro hepatic metabolism of polychlorinated biphenyls with different chlorine-substituted structures in rats and humans: Kinetics, metabolism, and potential nuclear receptor affinities - PubMed. (2023, March 15). Journal of Hazardous Materials. [Link]

  • In vitro test systems and their limitations - PMC. (n.d.). Archives of Toxicology. [Link]

  • Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems - Taylor & Francis. (2025, November 17). Critical Reviews in Biotechnology. [Link]

  • Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice - PMC. (n.d.). Environmental Health Perspectives. [Link]

  • Summary of advantages and disadvantages of in vitro and in vivo metabolism models identified as trends for identification of NPS screening targets: CYP, cytochrome P450 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pharmacokinetics of PCBs - PubMed. (n.d.). Environmental Health Perspectives. [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Mercell. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2020, October 31). Toxics. [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. (n.d.). AxisPharm. [Link]

  • Comparison of human and rat liver microsomes by spin label and biochemical analyses. (n.d.). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites - PMC - NIH. (n.d.). Chemical Research in Toxicology. [Link]

  • Human liver microsomes & rat liver microsomes | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Physiologically Based Pharmacokinetic Model for Tetrachlorobenzyltoluenes in Rat: Comparison of in Vitro and in Vivo Metabolic Rates | Toxicological Sciences | Oxford Academic. (2001, September 15). Toxicological Sciences. [Link]

  • Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage - ResearchGate. (n.d.). ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • Choosing Between Human Liver Microsomes and Hepatocytes. (2025, May 29). BioIVT. [Link]

  • Congener specific polychlorinated biphenyl metabolism by human intestinal microbe Clostridium species: Comparison with human liver cell line-HepG2 - PMC. (2015, March 31). International Journal of Environmental Research and Public Health. [Link]

  • Fatty Liver and Impaired Hepatic Metabolism Alter the Congener-specific Distribution of Polychlorinated Biphenyls (PCBs) in Mice with A Liver-specific Deletion of Cytochrome P450 Reductase - NIH. (n.d.). Environmental Science & Technology. [Link]

  • Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine. (n.d.). Drug Metabolism and Disposition. [Link]

  • Analytical approaches for the determination of PCB metabolites in blood: A review. (2025, August 6). ResearchGate. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes - Research @ Flinders. (2016, September 1). Current Protocols in Pharmacology. [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences. (n.d.). Discovery Life Sciences. [Link]

  • Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC - NIH. (n.d.). Environmental Science and Pollution Research International. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3',4',5-Pentachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,3',4',5-Pentachlorobiphenyl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.